Product packaging for Dimethoate-d6(Cat. No.:CAS No. 1219794-81-6)

Dimethoate-d6

Cat. No.: B585463
CAS No.: 1219794-81-6
M. Wt: 235.3 g/mol
InChI Key: MCWXGJITAZMZEV-XERRXZQWSA-N
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Description

Dimethoate-d6, also known as this compound, is a useful research compound. Its molecular formula is C5H12NO3PS2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NO3PS2 B585463 Dimethoate-d6 CAS No. 1219794-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWXGJITAZMZEV-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-81-6
Record name 1219794-81-6
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Foundational & Exploratory

What is Dimethoate-d6 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethoate-d6 is the deuterated form of Dimethoate, a widely used organophosphate insecticide and acaricide.[1][2] This isotopically labeled compound serves as a crucial internal standard in analytical chemistry, particularly in the quantification of Dimethoate in various environmental and biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement of the non-labeled parent compound.

Core Chemical Properties

This compound shares a similar chemical structure with Dimethoate, with the key difference being the replacement of six hydrogen atoms with deuterium atoms on the two methoxy groups. This substitution results in a higher molecular weight, which is fundamental to its application as an internal standard.

Quantitative Data Summary
PropertyValueReferences
Chemical Name O,O-Di(methyl-d3) S-[2-(methylamino)-2-oxoethyl] phosphorodithioate[3]
CAS Number 1219794-81-6[4]
Molecular Formula C₅H₆D₆NO₃PS₂[4]
Molecular Weight 235.29 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in chloroform and DMSO[2]
Storage Conditions -20°C[4]

Synthesis and Isotopic Labeling

Analytical Methodologies

This compound is primarily utilized as an internal standard in chromatographic methods for the detection and quantification of Dimethoate. The general workflow involves adding a known amount of this compound to a sample prior to extraction and analysis. The ratio of the signal from the analyte (Dimethoate) to the internal standard (this compound) is then used to determine the concentration of Dimethoate in the original sample. This method corrects for variations in sample preparation and instrument response.

Representative Analytical Workflow

Below is a generalized workflow for the analysis of Dimethoate in a sample using this compound as an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., food, water, biological matrix) Spike Spiking with This compound Internal Standard Sample->Spike Extraction Extraction (e.g., QuEChERS, SPE) Spike->Extraction Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification (Ratio of Analyte to Internal Standard) Detection->Quantification Result Reporting of Dimethoate Concentration Quantification->Result

Caption: Generalized workflow for the analysis of Dimethoate using this compound as an internal standard.

Experimental Protocols

Note: The following are generalized protocols based on published methods for Dimethoate analysis. Specific parameters may need to be optimized for different matrices and instrumentation.

1. Sample Preparation (QuEChERS Method for Food Samples) [5]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Spiking: Add a known concentration of this compound internal standard solution in acetonitrile to the homogenized sample.

  • Extraction: Add acetonitrile and appropriate salts (e.g., MgSO₄, NaCl, sodium citrate) to the sample. Shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing sorbents like primary secondary amine (PSA) and MgSO₄ to remove interferences. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

2. GC-MS/MS Analysis [8][9]

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dimethoate and this compound.

3. LC-MS/MS Analysis [10][11]

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate.

    • Flow Rate: Typical analytical flow rates.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dimethoate and this compound.

Metabolic Pathway

The metabolic pathway of this compound is expected to be identical to that of Dimethoate. The primary metabolic transformations involve oxidation and hydrolysis.[3][8] The key metabolite, omethoate (the oxygen analog), is more toxic than the parent compound.

metabolic_pathway Dimethoate_d6 This compound (C₅H₆D₆NO₃PS₂) Omethoate_d6 Omethoate-d6 (Oxygen Analog) Dimethoate_d6->Omethoate_d6 Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (e.g., O,O-Di(methyl-d3)phosphorodithioic acid, N-methylacetamide derivatives) Dimethoate_d6->Hydrolysis_Products Hydrolysis Omethoate_d6->Hydrolysis_Products Hydrolysis Further_Metabolism Further Metabolism and Excretion Hydrolysis_Products->Further_Metabolism

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the insecticide Dimethoate in a variety of matrices. Its chemical properties, particularly its isotopic labeling, make it an ideal internal standard for mass spectrometry-based analytical methods. Understanding its behavior in analytical systems and its metabolic fate is crucial for researchers in the fields of environmental science, food safety, and toxicology.

References

Dimethoate-d6 synthesis and isotopic labeling process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Dimethoate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide, first introduced in the 1950s. Like other organophosphates, it functions as an acetylcholinesterase (AChE) inhibitor, disrupting the central nervous system of insects.[1][2] Its isotopically labeled counterpart, this compound, is a crucial tool in modern analytical chemistry and metabolic research.[3] The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.

This substitution creates a compound that is chemically identical to dimethoate but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[4] It allows researchers to accurately measure trace amounts of dimethoate in complex environmental and biological samples by correcting for sample loss during preparation and analysis. Furthermore, deuterium labeling is instrumental in pharmacokinetic and metabolic studies to trace the fate of the parent compound in vivo.[3][5]

This guide provides a detailed overview of the synthesis of this compound, the isotopic labeling strategy, and its application in research.

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound follows the established pathway for creating the unlabeled parent compound, with the critical modification of introducing a deuterated precursor at the initial stage. The six deuterium atoms are incorporated into the two O-methyl groups of the phosphorodithioate structure. This is most efficiently achieved by using methanol-d4 (CD₃OD) as the starting material.[6][7]

The overall process can be broken down into three primary stages:

  • Formation of the Deuterated Phosphorodithioate Intermediate : Reacting phosphorus pentasulfide with methanol-d4 to create O,O-di(methyl-d3) phosphorodithioate.

  • Coupling Reaction : Condensing the phosphorodithioate intermediate with an appropriate electrophile, such as N-methyl-2-chloroacetamide.

  • Purification : Isolating the final this compound product.

Detailed Experimental Protocol

The following protocol is a representative methodology adapted from established synthesis routes for dimethoate and related organophosphates.[8][9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as organophosphate compounds are toxic.[11]

Step 1: Synthesis of O,O-di(methyl-d3) phosphorodithioic acid

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize H₂S byproduct), add phosphorus pentasulfide (P₂S₅).

  • Slowly add methanol-d4 (CD₃OD) dropwise to the stirred suspension.[8] The reaction is exothermic and will generate hydrogen sulfide gas. Maintain the reaction temperature between 40-45°C.

  • After the addition is complete, continue stirring at 50-55°C for approximately 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to yield the crude O,O-di(methyl-d3) phosphorodithioic acid.

Step 2: Salt Formation and Reaction with N-methyl-2-chloroacetamide

  • The crude acid from Step 1 is neutralized with a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like methanol or isopropanol to form the corresponding salt (e.g., sodium O,O-di(methyl-d3) phosphorodithioate).[9]

  • To this salt solution, add N-methyl-2-chloroacetamide (C₃H₆ClNO).[9][12] A catalyst such as potassium iodide may be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 10 hours) until the reaction is complete, as monitored by an appropriate technique like TLC or GC.[9]

  • After cooling to room temperature, the inorganic salts precipitated during the reaction are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

Step 3: Purification

  • The crude product is purified using standard laboratory techniques. This may involve liquid-liquid extraction to remove water-soluble impurities, followed by column chromatography over silica gel to isolate the pure this compound.

  • The final product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the structure and determine the isotopic enrichment.[13]

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis and final product. Data for yield and chemical purity are based on analogous non-deuterated synthesis and may vary.

ParameterValueSource/Comment
Molecular Formula C₅H₆D₆NO₃PS₂[3]
Molecular Weight 235.29 g/mol [3]
Isotopic Purity Typically ≥98 atom % DBased on commercially available standards.[6][7]
Chemical Purity >95%A common purity target for technical grade material.[9][14]
Expected Yield 75-95%Based on reported yields for analogous non-deuterated syntheses.[8][9]
CAS Number 1219794-81-6[15]

Visualization of Workflows and Pathways

Synthesis Workflow

The logical flow of the this compound synthesis is a multi-step process starting from the deuterated methanol precursor.

Synthesis_Workflow Methanol_d4 Methanol-d4 (CD3OD) Intermediate_Acid O,O-di(methyl-d3) phosphorodithioic acid Methanol_d4->Intermediate_Acid Step 1: Esterification P2S5 Phosphorus Pentasulfide (P2S5) P2S5->Intermediate_Acid Intermediate_Salt Intermediate Salt (e.g., Sodium Salt) Intermediate_Acid->Intermediate_Salt Neutralization Dimethoate_d6 This compound Intermediate_Salt->Dimethoate_d6 Step 2: Coupling Chloroacetamide N-methyl-2- chloroacetamide Chloroacetamide->Dimethoate_d6

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of Dimethoate

Dimethoate is metabolized in vivo primarily through oxidation and hydrolysis. The key transformation is the oxidative desulfuration to its oxygen analog, omethoate, which is a more potent acetylcholinesterase inhibitor.[1][16][17] this compound is used to trace this pathway.

Metabolic_Pathway Dimethoate Dimethoate (P=S) Omethoate Omethoate (P=O) (Active Metabolite) Dimethoate->Omethoate Oxidation (Cytochrome P450) Hydrolysis_Products Hydrolysis Products (e.g., Phosphoric Acids) Dimethoate->Hydrolysis_Products Hydrolysis (Esterases) Omethoate->Hydrolysis_Products Hydrolysis

Caption: Primary metabolic pathway of Dimethoate.

References

Dimethoate-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethoate-d6. Given the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, Dimethoate, as a close proxy. This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of Dimethoate in various matrices.[1][2] Its stability is a critical factor in ensuring accurate and reproducible analytical results.

Summary of Stability Data

The stability of Dimethoate, and by extension this compound, is influenced by several factors, most notably pH, temperature, and exposure to light. The following table summarizes the available quantitative data on the stability of Dimethoate under various conditions.

ConditionMatrixConcentration/DetailsHalf-life / Degradation RateSource
pH Aqueous SolutionpH 2-7Relatively stable[3][4]
Aqueous SolutionpH 950% loss in 12 days[3][5]
Aqueous SolutionpH 11Degraded within 20 hours; 87% degradation in 2 hours[5]
SoilpH 4.2Stable for nearly 19 days[5]
Temperature Formulated Product< 25-30°CStable for a minimum of 1 year[3]
Pure Active IngredientStarts to disintegrate at 40°C (exothermal reaction)-[3]
Light Moist Air-Degraded photochemically[5]
Aqueous Solution10 mg/L, with TiO2 catalyst>95% degradation in 120 minutes[6]
Aqueous Solution10 mg/L, without catalyst~5% degradation in 120 minutes[6]
Soil Sandy Loam~1 kg/ha ~4 days (drought), ~2.5 days (moderate rainfall)[5]
Non-sterile Orissa Soil-77% degradation in 2 weeks[5]
Sterile Orissa Soil-18-20% degradation in 2 weeks[5]

Recommended Storage Conditions

Based on supplier recommendations and the available stability data, the following storage conditions are advised for this compound:

  • Temperature: Commercial solutions of this compound are typically recommended to be stored at 10°C or colder.[2][7] Refrigeration between +2°C and +8°C is also a common recommendation.

  • Formulation: this compound is often supplied as a solution in acetonitrile.[2][7] For these solutions, a maximum shelf life of 36 months is often cited when stored properly.[2]

  • Light: To prevent photodegradation, it is advisable to store this compound protected from light.

Degradation Pathway of Dimethoate

The degradation of Dimethoate proceeds through several mechanisms, including hydrolysis and oxidation. The primary degradation product of toxicological significance is Omethoate, which is a more potent acetylcholinesterase inhibitor. The degradation pathways are influenced by environmental conditions. For instance, hydrolysis is the predominant degradation pathway under alkaline conditions.

G Dimethoate Dimethoate Omethoate Omethoate (Oxidation) Dimethoate->Omethoate Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Desmethyl Dimethoate) Dimethoate->Hydrolysis_Products Hydrolysis (especially alkaline pH) Photodegradation_Products Photodegradation Products Dimethoate->Photodegradation_Products Photolysis (in presence of light)

Caption: Simplified degradation pathway of Dimethoate.

Experimental Protocols

Objective: To evaluate the stability of a this compound reference standard under various environmental conditions (temperature, humidity, light, and pH).

Materials:

  • This compound certified reference material

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Calibrated environmental chambers for controlled temperature and humidity.

  • Photostability chamber.

Methodology:

  • Preparation of Stock and Working Solutions: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile, at a known concentration. Working solutions are then prepared by diluting the stock solution with the appropriate matrix for each stress condition (e.g., buffers of different pH for hydrolysis studies).

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: Aliquots of the working solution are mixed with acidic, basic, and neutral buffer solutions and stored at a specified temperature (e.g., 60°C). Samples are withdrawn at predetermined time intervals.

    • Oxidative Degradation: The working solution is treated with an oxidizing agent (e.g., hydrogen peroxide) and monitored over time.

    • Thermal Degradation: The solid reference material and solutions are exposed to elevated temperatures in a calibrated oven.

    • Photostability: The solid reference material and solutions are exposed to a controlled light source that mimics both UV and visible light conditions.

  • Long-Term and Accelerated Stability Studies:

    • Samples of the this compound reference standard are stored under recommended storage conditions (e.g., 4°C) for long-term studies and at elevated temperatures and humidity (e.g., 25°C/60% RH, 40°C/75% RH) for accelerated studies.

    • Samples are analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies).

  • Analytical Method:

    • A stability-indicating analytical method, capable of separating the intact this compound from its potential degradation products, is used for sample analysis. HPLC with UV or MS detection is a common choice.

    • The method should be validated for specificity, linearity, accuracy, precision, and range.

  • Data Analysis:

    • The concentration of this compound is determined at each time point.

    • The degradation rate and half-life are calculated using appropriate kinetic models (e.g., zero-order, first-order).

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a stability assessment of a reference standard like this compound.

G start Define Stability Study Protocol prep Prepare Stock and Working Solutions start->prep forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) prep->forced_degradation long_term Long-Term & Accelerated Stability Studies prep->long_term analysis Sample Analysis (Stability-Indicating Method) forced_degradation->analysis long_term->analysis data Data Analysis (Degradation Kinetics) analysis->data report Generate Stability Report data->report

Caption: Workflow for a chemical stability assessment.

References

Understanding the degradation pathways of Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the degradation pathways of Dimethoate-d6, an isotopically labeled organophosphate insecticide. This compound is structurally identical to its parent compound, dimethoate, with the exception of six deuterium atoms on the two methoxy groups. This isotopic labeling is instrumental for researchers in metabolism, environmental fate, and toxicology studies, as it allows for precise tracking and quantification of the parent molecule and its metabolites. The degradation of this compound is expected to follow the same pathways as dimethoate, which undergoes transformation through both abiotic and biotic processes.

Abiotic Degradation Pathways

The primary abiotic degradation pathway for dimethoate is hydrolysis, which is significantly influenced by pH.[1] Under alkaline conditions, hydrolysis is the predominant mechanism of degradation.[1][2] Photolysis is generally considered a minor dissipation pathway for dimethoate, though its rate can be increased in the presence of a catalyst.[1]

Key abiotic degradation transformations include:

  • Hydrolysis of the P-S bond: This is a critical step leading to the formation of less toxic metabolites.

  • Hydrolysis of the amide bond: This results in the formation of dimethoate carboxylic acid.[3]

Biotic Degradation Pathways

Microbial activity plays a significant role in the degradation of dimethoate in the environment, particularly in soil and water.[1][2] Various bacterial and fungal species have been identified that can utilize dimethoate as a source of carbon, phosphorus, and nitrogen.[4][5]

The major biotic degradation pathways involve:

  • Oxidative Desulfuration: This is a crucial metabolic activation step that converts dimethoate to its more toxic oxygen analog, omethoate.[3][6][7] Omethoate is a more potent acetylcholinesterase inhibitor than dimethoate.[6][7]

  • Hydrolysis: Similar to abiotic processes, microorganisms can hydrolyze the P-S and amide bonds.

  • Demethylation: Both O-demethylation and N-demethylation can occur, leading to various metabolites.[3]

Key Degradation Products

The degradation of this compound results in a series of metabolites. Based on the known degradation of dimethoate, the principal degradation products of this compound are expected to be:

  • Omethoate-d6: The highly toxic oxygen analog formed through oxidative desulfuration.[1][6]

  • This compound carboxylic acid: Formed by the hydrolysis of the amide bond.[3]

  • O-desmethyl-d3 Dimethoate-d3: Resulting from the loss of one of the deuterated methyl groups.

  • Dimethyl-d6-thiophosphoric acid and Dimethyl-d6-dithiophosphoric acid: Products of further hydrolytic cleavage.[3]

Environmental Fate

Dimethoate is characterized by its high water solubility and low soil sorption capacity, which gives it the potential to be mobile in soil and leach into groundwater.[1] However, its persistence in the environment is generally considered to be low to moderate, with reported half-lives in soil ranging from a few days to several weeks, depending on environmental conditions such as soil type, moisture, temperature, and microbial activity.[6][8]

Quantitative Degradation Data

MatrixConditionHalf-life (t½)Major MetabolitesReference
SoilAerobic2.5 - 31 daysOmethoate[6]
SoilSterile16 - 18 days-[8]
SoilNon-sterile9 - 11 days-[8]
WaterpH 612 hours-[2]
WaterpH 9 (Alkaline)12 days-[9]
PlantsVarious2 - 5 daysOmethoate, Dimethoate carboxylic acid[3][8]

Experimental Protocols

Studying the degradation of this compound involves a series of well-defined experimental procedures. The following is a generalized protocol based on standard methods for pesticide residue analysis.

Objective: To determine the degradation rate and identify the major metabolites of this compound in a selected matrix (e.g., soil, water, or a biological system).

Materials:

  • This compound analytical standard

  • Metabolite standards (e.g., Omethoate-d6)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Solid Phase Extraction (SPE) cartridges

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Incubator/environmental chamber

  • Analytical balance, vortex mixer, centrifuge

Procedure:

  • Sample Preparation and Fortification:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Treat the chosen matrix (e.g., 100 g of soil) with a known concentration of the this compound stock solution.

    • Prepare control samples (matrix without this compound) and sterile controls (sterilized matrix with this compound) to differentiate between biotic and abiotic degradation.

  • Incubation:

    • Incubate the samples under controlled conditions (e.g., 25°C, 40% moisture content for soil) for a specified period (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

    • At each time point, collect triplicate samples for analysis.

  • Extraction:

    • Extract this compound and its metabolites from the matrix using an appropriate solvent system (e.g., QuEChERS method, which involves extraction with acetonitrile followed by a salting-out step).[7]

    • Centrifuge the samples to separate the solid and liquid phases.

  • Clean-up:

    • Pass the supernatant through an SPE cartridge to remove interfering co-extractives.

    • Elute the analytes of interest with a suitable solvent.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • Analysis by LC-MS/MS:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the parent compound and its metabolites using a suitable HPLC column (e.g., C18).

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Data Analysis:

    • Calculate the concentration of this compound and its metabolites at each time point.

    • Determine the degradation kinetics and calculate the half-life (DT50) of this compound.

Visualizations

This compound Degradation Pathway This compound This compound Omethoate-d6 Omethoate-d6 This compound->Omethoate-d6 Oxidative Desulfuration This compound carboxylic acid This compound carboxylic acid This compound->this compound carboxylic acid Amide Hydrolysis O-desmethyl-d3 Dimethoate-d3 O-desmethyl-d3 Dimethoate-d3 This compound->O-desmethyl-d3 Dimethoate-d3 O-Demethylation Dimethyl-d6-dithiophosphoric acid Dimethyl-d6-dithiophosphoric acid This compound->Dimethyl-d6-dithiophosphoric acid P-S Cleavage Dimethyl-d6-thiophosphoric acid Dimethyl-d6-thiophosphoric acid Omethoate-d6->Dimethyl-d6-thiophosphoric acid Hydrolysis Experimental Workflow for this compound Degradation Study A Matrix Selection (Soil/Water) B Fortification with this compound A->B C Incubation under Controlled Conditions B->C D Solvent Extraction (e.g., QuEChERS) C->D E Solid Phase Extraction (SPE) Clean-up D->E F LC-MS/MS Analysis E->F G Quantification of Parent & Metabolites F->G H Half-life Calculation G->H

References

Navigating the Environmental Journey of Dimethoate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and transport of Dimethoate-d6, a deuterated isotopologue of the organophosphate insecticide Dimethoate. While specific environmental fate studies on this compound are not extensively available in public literature, this guide leverages the comprehensive data on Dimethoate as a reliable surrogate. The inclusion of deuterium in the this compound molecule makes it an invaluable tool as an internal standard for precise quantification in complex environmental matrices. This guide provides a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support rigorous environmental risk assessment and research.

Data Presentation: Quantitative Environmental Fate Parameters of Dimethoate

The following tables summarize key quantitative data for Dimethoate, which can be considered indicative of the behavior of this compound in the environment.

Table 1: Soil Degradation and Mobility of Dimethoate

ParameterValueConditionsReference(s)
Soil Half-Life (DT50) 2.5 - 4 daysSandy loam soil, with and without moderate rainfall.[1]
up to 206 daysIn the absence of biodegradation.[2]
7.96 - 41.11 daysVaries with soil moisture and sunlight intensity.[3]
Soil Sorption Coefficient (Kd) 0.5 ± 0.1 - 0.8 ± 0.3 mL/gHigh clay and clay loam soils, respectively.[4]
Organic Carbon-Normalized Sorption Coefficient (Koc) 20Varies by soil type and organic matter content.[5]

Table 2: Hydrolysis and Photodegradation of Dimethoate

ParameterValueConditionsReference(s)
Hydrolysis Half-Life 12 dayspH 9[2]
18 hours - 8 weeksIn water, pH 2-7.[2]
5.7 ± 1.4 daysAlkaline aqueous solutions.
124 ± 18 daysAcidic aqueous solutions.
Photodegradation Minor dissipation pathwayIn the absence of a catalyst.[5]
Complete disappearance in 30-60 minIn the presence of TiO2 or ZnO as catalysts under illumination.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible environmental fate studies. Below are representative protocols for key experiments, incorporating the use of this compound as an internal standard.

Soil Column Leaching Study

Objective: To assess the mobility and leaching potential of Dimethoate in soil, using this compound as an internal standard for quantification.

Materials:

  • Glass chromatography columns (e.g., 30 cm length, 5 cm internal diameter).

  • Representative soil, sieved (e.g., <2 mm).

  • Dimethoate analytical standard.

  • This compound solution (as internal standard).

  • Calcium chloride solution (0.01 M) as a simulated soil solution.

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • Syringe filters (0.45 µm).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Column Packing: Dry pack the glass columns with the prepared soil to a uniform bulk density, leaving a small headspace.

  • Pre-conditioning: Slowly saturate the soil columns from the bottom with 0.01 M CaCl2 solution to establish steady-state flow.

  • Application: Apply a known concentration of Dimethoate solution to the top of the soil columns.

  • Leaching: Initiate leaching by applying the 0.01 M CaCl2 solution at a constant flow rate.

  • Leachate Collection: Collect the leachate fractions at regular intervals.

  • Sample Preparation:

    • To a known volume of each leachate fraction, add a precise amount of this compound internal standard solution.

    • Filter the samples through a 0.45 µm syringe filter.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of Dimethoate. The use of this compound allows for accurate quantification by correcting for matrix effects and variations in instrument response.[7]

  • Soil Analysis: After the leaching phase, section the soil columns and extract the soil from each section with an appropriate solvent (e.g., acetonitrile). Add this compound as an internal standard before analysis to determine the amount of Dimethoate retained in the soil.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of Dimethoate at different pH values, with this compound as an internal standard.

Materials:

  • Sterile buffer solutions at various pH levels (e.g., 4, 7, and 9).

  • Dimethoate analytical standard.

  • This compound solution.

  • Incubator with temperature control.

  • HPLC-grade solvents.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: In sterile vials, prepare solutions of Dimethoate in each buffer.

  • Incubation: Incubate the vials at a constant temperature in the dark.

  • Sampling: At predetermined time intervals, withdraw aliquots from each vial.

  • Quenching and Analysis:

    • Immediately add a known amount of this compound internal standard to each aliquot.

    • Analyze the samples by LC-MS/MS to determine the concentration of Dimethoate.

  • Data Analysis: Plot the concentration of Dimethoate versus time for each pH to determine the hydrolysis rate constant and half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the environmental fate of Dimethoate.

cluster_degradation Dimethoate Degradation Pathways Dimethoate Dimethoate Omethoate Omethoate (Oxidative Pathway) Dimethoate->Omethoate Oxidation Dimethoate_Carboxylic_Acid Dimethoate Carboxylic Acid (Hydrolytic Pathway) Dimethoate->Dimethoate_Carboxylic_Acid Hydrolysis Desmethyl_Dimethoate O-Desmethyl Dimethoate Dimethoate->Desmethyl_Dimethoate Demethylation Phosphoric_Acid Phosphoric Acid and other mineralized products Omethoate->Phosphoric_Acid Further Degradation Dimethyl_Dithiophosphate Dimethyl Dithiophosphate Dimethoate_Carboxylic_Acid->Dimethyl_Dithiophosphate Degradation Dimethyl_Dithiophosphate->Phosphoric_Acid Further Degradation

Dimethoate Degradation Pathways in the Environment.

cluster_workflow Experimental Workflow for Soil Leaching Study start Start: Soil Column Preparation apply_pesticide Application of Dimethoate start->apply_pesticide leaching Leaching with Simulated Rain apply_pesticide->leaching collect_leachate Collect Leachate Fractions leaching->collect_leachate extract_soil Extract Soil Sections leaching->extract_soil add_is Add this compound (Internal Standard) collect_leachate->add_is analyze LC-MS/MS Analysis add_is->analyze end End: Data Analysis and Mobility Assessment analyze->end add_is_soil Add this compound (Internal Standard) extract_soil->add_is_soil analyze_soil LC-MS/MS Analysis add_is_soil->analyze_soil analyze_soil->end

Workflow for a Soil Column Leaching Experiment.

cluster_risk Environmental Risk Assessment Logic cluster_exposure_inputs Exposure Inputs cluster_effects_inputs Effects Inputs exposure Exposure Assessment (PEC: Predicted Environmental Concentration) risk_char Risk Characterization (PEC/PNEC Ratio) exposure->risk_char effects Effects Assessment (PNEC: Predicted No-Effect Concentration) effects->risk_char risk_acceptable Risk Acceptable risk_char->risk_acceptable PEC/PNEC < 1 risk_unacceptable Risk Unacceptable (Further Investigation/Mitigation) risk_char->risk_unacceptable PEC/PNEC >= 1 application_rate Application Rate application_rate->exposure environmental_fate Environmental Fate Data (Degradation, Mobility) environmental_fate->exposure ecotox_data Ecotoxicity Data (LC50, EC50) ecotox_data->effects

Logical Flow of Environmental Risk Assessment.

References

The Role of Deuterated Dimethoate in Advancing Toxicological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated dimethoate in toxicological research. Dimethoate, a widely used organophosphate insecticide, poses significant toxicological risks primarily through the inhibition of acetylcholinesterase (AChE). Its bioactivation in the liver to the more potent metabolite, omethoate, is a key aspect of its toxicity.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of dimethoate is therefore critical for accurate risk assessment. Stable isotope-labeled compounds, particularly deuterated analogues like dimethoate-d6, are indispensable tools in these investigations, primarily serving as robust internal standards for quantitative analysis.[2][3]

Core Applications of Deuterated Dimethoate

The primary application of deuterated dimethoate in toxicology is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] Due to its chemical and physical properties being nearly identical to the non-deuterated (native) analyte, a deuterated IS co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement.[3][4] This allows for highly accurate and precise quantification of dimethoate and its metabolites in complex biological matrices such as blood, plasma, urine, and various tissues.

Key advantages of using deuterated dimethoate as an internal standard include:

  • Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. A deuterated IS experiences these effects to the same degree as the native compound, allowing for reliable correction.

  • Improved Precision and Accuracy: By normalizing the analyte's signal to the IS signal, variations arising from sample preparation, injection volume, and instrument response are minimized.[2]

  • Enhanced Method Robustness: The use of a stable isotope-labeled IS makes the analytical method less susceptible to day-to-day variations and differences between sample matrices.

While less common than radiolabeling (e.g., with ¹⁴C), deuterated compounds can also theoretically be used as tracers in metabolic and pharmacokinetic studies to differentiate the administered compound from endogenous or pre-existing levels and to elucidate metabolic pathways without the need for radioactive material handling.

Quantitative Data in Dimethoate Toxicology

Accurate quantification, facilitated by the use of deuterated internal standards, is essential for determining key toxicological parameters. The following table summarizes toxicokinetic data for dimethoate in rats following oral administration.

ParameterValueSpeciesDose (mg/kg)MatrixMethodReference
Tmax (Time to Peak Concentration) 0.25 hoursMale Rat100PlasmaLC-MS/MS
Cmax (Peak Concentration) 50.7 mg/LMale Rat100PlasmaLC-MS/MS[1]
Half-life (t½) 2.42 days (in celery)--Plant TissueUPLC-MS/MS
NOEL (No-Observed-Effect Level) 7.04 mg/kgMale Rat--Immunotoxicity Study[5]
LOEL (Lowest-Observed-Effect Level) 28.2 mg/kgMale Rat--Immunotoxicity Study[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible toxicological research. Below are representative protocols for the analysis of dimethoate in biological samples and for assessing its primary toxic effect.

Quantification of Dimethoate and Omethoate in Tissue using QuEChERS and LC-MS/MS

This protocol describes a typical workflow for the quantitative analysis of dimethoate and its metabolite omethoate in a biological tissue sample, using deuterated dimethoate as an internal standard.

a) Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [6][7]

  • Homogenization: Weigh 5 grams of the tissue sample and homogenize it, using dry ice if necessary to prevent degradation of volatile analytes.[6]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known concentration of deuterated dimethoate (e.g., this compound) internal standard solution.

    • Shake vigorously for 1 minute.[8]

    • Add QuEChERS extraction salts (e.g., 3 g of anhydrous MgSO₄ and 1 g of NaCl).[8]

    • Shake vigorously for another minute to induce phase separation.[6]

    • Centrifuge at 4000 rpm for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing sorbents like primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments.[8]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the final supernatant and dilute it with an appropriate mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

b) LC-MS/MS Analysis [2][8]

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for dimethoate and omethoate.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for dimethoate, omethoate, and the deuterated internal standard.

    • Quantification: The peak area ratio of the native analyte to the deuterated internal standard is used to construct a calibration curve and quantify the concentration in the unknown samples.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the extent of AChE inhibition by organophosphates like dimethoate and its active metabolite omethoate.[9][10][11]

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution in water.

    • AChE enzyme solution (from a source like electric eel or human recombinant) prepared in buffer.

    • Dimethoate/omethoate solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the phosphate buffer.

    • Add the test compound (dimethoate/omethoate) or a control (buffer or solvent).

    • Add the AChE enzyme solution to all wells except for a blank control.

    • Incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

    • The rate of change in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of complex processes.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Tissue Sample Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Add ACN + this compound (IS) dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Add Sorbents Final_Extract Final_Extract Centrifugation2->Final_Extract Clean Supernatant LC_Separation LC_Separation Final_Extract->LC_Separation Inject MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Separated Analytes Quantification Quantification MSMS_Detection->Quantification Ion Signals

Caption: Experimental workflow for the analysis of dimethoate in biological samples.

G cluster_0 ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE binds to Products Choline + Acetate (Nerve signal termination) AChE->Products hydrolyzes Dimethoate Dimethoate / Omethoate Dimethoate->AChE inhibits Synapse Cholinergic Synapse

Caption: Mechanism of dimethoate toxicity via acetylcholinesterase inhibition.

References

Decoding the Certificate of Analysis for Dimethoate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoate-d6, a deuterated analog of the organophosphate insecticide Dimethoate, serves as a critical internal standard for analytical and research applications. Its use in mass spectrometry-based methods allows for precise quantification of Dimethoate in various matrices. A Certificate of Analysis (CoA) for this compound is a vital document that guarantees its quality, purity, and suitability for these sensitive applications. This in-depth guide explains the key components of a this compound CoA, providing clarity on the data presented and the experimental protocols used for its certification.

I. Summary of Quantitative Data

A Certificate of Analysis for a certified reference material (CRM) like this compound provides a wealth of quantitative data. The following tables summarize the typical information you will find, offering a clear overview of the product's specifications.

Table 1: General Properties and Identification

ParameterSpecification
Product Name This compound
CAS Number 1219794-81-6[1][2][3][4]
Molecular Formula C₅D₆H₆NO₃PS₂
Molecular Weight 235.29 g/mol [3][5]
Format Neat Solid or Solution in Acetonitrile
Concentration (if solution) e.g., 100 µg/mL[1][2][4]
Storage Condition -20°C to 10°C or colder[1][2][3][4]

Table 2: Purity and Characterization

Analytical TestMethodResult
Chemical Purity HPLC≥98.0%
Isotopic Purity Mass Spectrometry≥99 atom % D[5]
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometryConforms to Structure
Water Content Karl Fischer Titration<0.1%
Residual Solvents Headspace GC-MS<0.5%

II. Experimental Protocols

The certified values on a CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments performed to certify this compound.

A. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the this compound compound relative to any non-isotopically labeled impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared and degassed.[6][7]

  • Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a known mass of the substance in the mobile phase to a specific concentration. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A sample of the this compound batch to be tested is dissolved in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 210 nm[8]

    • Injection volume: 10 µL

  • Analysis: The calibration standards are injected into the HPLC system to generate a calibration curve. The sample solution is then injected, and the peak area of the this compound is measured.

  • Calculation: The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram, or by using the calibration curve to determine the concentration of the sample.

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • This compound sample

Procedure:

  • Sample Preparation: A small amount of the this compound sample is dissolved in the appropriate deuterated solvent in an NMR tube.

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the two methoxy groups confirms successful deuteration. The remaining proton signals should correspond to the non-deuterated parts of the molecule.

  • ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for this compound to confirm its identity.

C. Isotopic Purity Determination by Mass Spectrometry (MS)

Objective: To determine the percentage of this compound molecules that are fully deuterated.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional, to aid ionization)

  • This compound sample

Procedure:

  • Sample Preparation: The this compound sample is dissolved in the solvent to a low concentration (e.g., 1 µg/mL).

  • Infusion or LC-MS: The sample solution is either directly infused into the mass spectrometer or injected into an LC-MS system.

  • Mass Spectrometry Analysis: The mass spectrum is acquired in full scan mode, focusing on the mass-to-charge ratio (m/z) range expected for the protonated molecule [M+H]⁺ of this compound and its isotopologues.

  • Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to partially deuterated (d1-d5) and non-deuterated (d0) molecules are measured.

  • Calculation: The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

III. Mandatory Visualizations

The following diagrams illustrate the workflow for certifying a this compound reference material and a conceptual representation of its analysis.

G cluster_0 Material Production & Preparation cluster_1 Quality Control & Certification cluster_2 Release & Distribution Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Formulation Formulation (Neat or Solution) Purification->Formulation Packaging Packaging & Labeling Formulation->Packaging Identity Identity Confirmation (NMR, MS) Packaging->Identity ChemicalPurity Chemical Purity (HPLC) Packaging->ChemicalPurity IsotopicPurity Isotopic Purity (MS) Packaging->IsotopicPurity OtherTests Other Tests (Water Content, etc.) Packaging->OtherTests CoA_Generation Certificate of Analysis Generation Identity->CoA_Generation ChemicalPurity->CoA_Generation IsotopicPurity->CoA_Generation OtherTests->CoA_Generation Release Final Product Release CoA_Generation->Release Distribution Distribution to End Users Release->Distribution

Caption: Workflow for the Certification of this compound as a Reference Material.

G cluster_analysis Analytical Techniques cluster_results CoA Parameters Dimethoate_d6 This compound Sample HPLC HPLC Dimethoate_d6->HPLC NMR NMR Dimethoate_d6->NMR MS Mass Spectrometry Dimethoate_d6->MS Purity Chemical Purity HPLC->Purity Identity Structural Identity NMR->Identity MS->Identity Isotopic Isotopic Purity MS->Isotopic

Caption: Analytical Workflow for this compound Characterization.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Dimethoate in Food Samples Using Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide that poses potential health risks to consumers through dietary exposure.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for dimethoate in various food commodities, necessitating sensitive and reliable analytical methods for its quantification. This document provides a detailed protocol for the quantitative analysis of dimethoate in food samples utilizing Dimethoate-d6 as an internal standard (IS) for enhanced accuracy and precision. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] this compound, a stable isotope-labeled version of the analyte, is an ideal internal standard as it exhibits similar chemical and physical properties to dimethoate, thus compensating for variations in sample preparation and instrument response.[4]

Signaling Pathway of Dimethoate

Dimethoate, like other organophosphate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the central nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve impulse. By irreversibly binding to the active site of AChE, dimethoate leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous system and neuromuscular junctions.[5][6][7]

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Dimethoate ACh_pre Acetylcholine (ACh) in Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle ACh_pre->Synaptic_Vesicle Stored Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Released upon Nerve Impulse ACh_receptor ACh Receptor on Postsynaptic Neuron Synaptic_Cleft->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Propagation ACh_receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate Produces Dimethoate Dimethoate AChE_inhibited Inhibited AChE Dimethoate->AChE_inhibited Irreversibly Binds to AChE ACh_accumulation ACh Accumulation in Synaptic Cleft AChE_inhibited->ACh_accumulation Prevents ACh Hydrolysis ACh_receptor_overstimulated Overstimulation of ACh Receptors ACh_accumulation->ACh_receptor_overstimulated Leads to Cholinergic_Crisis Cholinergic Crisis (Toxicity) ACh_receptor_overstimulated->Cholinergic_Crisis Results in

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Dimethoate.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of dimethoate in food samples is depicted below. It encompasses sample preparation using the QuEChERS method, followed by instrumental analysis with LC-MS/MS, and concluding with data processing and quantification.

G start Start: Food Sample homogenization 1. Sample Homogenization start->homogenization extraction 2. Acetonitrile Extraction & Internal Standard (this compound) Spiking homogenization->extraction partitioning 3. Salting-out Partitioning with MgSO4 and NaCl extraction->partitioning centrifugation1 4. Centrifugation partitioning->centrifugation1 cleanup 5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup centrifugation1->cleanup centrifugation2 6. Centrifugation cleanup->centrifugation2 final_extract 7. Final Extract Preparation centrifugation2->final_extract lcmsms 8. LC-MS/MS Analysis final_extract->lcmsms data_analysis 9. Data Analysis & Quantification lcmsms->data_analysis end End: Results data_analysis->end

Figure 2: Experimental Workflow for Dimethoate Analysis.

Experimental Protocols

Reagents and Materials
  • Dimethoate certified reference standard (>98% purity)

  • This compound certified reference standard (>98% purity, isotopic purity >99%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) - for highly pigmented samples

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Standard Solutions Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of dimethoate and this compound in 10 mL of acetonitrile, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS AOAC 2007.01 Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add a specific amount of water before homogenization to achieve a total water content of about 80%.

  • Extraction:

    • Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add a known amount of this compound internal standard spiking solution.

    • Cap the tube and vortex vigorously for 1 minute.

  • Salting-Out:

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For samples with high pigment content (e.g., spinach, bell peppers), use a d-SPE tube containing GCB. For samples with high fat content, a C18 sorbent can be included.

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Transfer an aliquot of the cleaned extract into an autosampler vial. The extract can be directly injected or diluted with an appropriate solvent if necessary. Acidify the final extract with a small amount of formic acid to improve the stability of dimethoate.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A: 5 mM ammonium formate and 0.1% formic acid in water; B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B over several minutes to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both dimethoate and this compound should be optimized.

Quantitative Data

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviation, RSD).

Table 1: LC-MS/MS MRM Parameters for Dimethoate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
Dimethoate230.0125.02447.056
This compound236.0125.02479.018

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data for Dimethoate in Various Food Matrices

Food MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)
Apples 1095.24.85
5098.73.5
100101.32.9
Spinach 1089.46.25
5092.15.1
10094.54.3
Tomatoes 1097.84.15
50102.53.2
100104.12.5
Oranges 1091.35.85
5094.64.7
10097.23.9

The data presented are representative and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.[8] Recoveries are typically expected to be within the range of 70-120% with RSDs less than 20%.[9]

Conclusion

The described method, combining a streamlined QuEChERS sample preparation protocol with sensitive and selective LC-MS/MS detection and the use of a stable isotope-labeled internal standard, provides a robust and reliable approach for the quantitative analysis of dimethoate in a variety of food matrices. This methodology is well-suited for routine monitoring of dimethoate residues to ensure food safety and compliance with regulatory standards.

References

GC-MS/MS Method for High-Throughput Pesticide Residue Analysis using Dimethoate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust and sensitive method for the quantitative analysis of multi-class pesticide residues in complex matrices, such as fruits and vegetables, using Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS). The protocol incorporates the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure for efficient extraction of a broad range of pesticides. To ensure accuracy and precision in quantification, a deuterated internal standard, Dimethoate-d6, is utilized. This method is designed for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a reliable and high-throughput analytical workflow for pesticide residue screening and quantification.

Experimental Protocol

This section provides a detailed methodology for the analysis of pesticide residues from sample preparation to GC-MS/MS analysis.

1. Materials and Reagents

  • Pesticide standards (e.g., organophosphates, organochlorines, pyrethroids)

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of each pesticide standard and this compound in a suitable solvent (e.g., acetonitrile or toluene) at a concentration of 1000 µg/mL. Store at -20°C.

  • Working Standard Mix: Prepare a mixed working standard solution containing all target pesticides at a concentration of 10 µg/mL in acetonitrile.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mix and the internal standard working solution to achieve final concentrations ranging from 1 to 200 ng/mL.

3. Sample Preparation (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation process that involves two main steps: extraction and cleanup.[1][2][3][4]

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (e.g., 100 µL of 10 µg/mL this compound).

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. For most fruits and vegetables, a combination of 150 mg of PSA and 900 mg of anhydrous MgSO₄ is used. For pigmented samples, 50 mg of GCB may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • The supernatant is ready for GC-MS/MS analysis.

4. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

  • GC Conditions:

    • Column: A low-bleed, mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 150°C at 25°C/min.

      • Ramp to 200°C at 3°C/min.

      • Ramp to 300°C at 8°C/min, hold for 10 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Collision Gas: Argon.

    • MRM Transitions: Specific precursor and product ions for each pesticide and the internal standard are monitored.

Data Presentation

The following table summarizes the typical quantitative data for a selection of pesticides using the described GC-MS/MS method with this compound as the internal standard. These values are representative and may vary depending on the specific instrument and matrix.[5][6]

PesticideClassPrecursor Ion (m/z)Product Ion (m/z)LOQ (µg/kg)Recovery (%)RSD (%)
This compound (IS) Organophosphate236128---
DimethoateOrganophosphate229125595<10
ChlorpyrifosOrganophosphate314197298<10
MalathionOrganophosphate173127592<15
PermethrinPyrethroid18316310102<15
CypermethrinPyrethroid1631271099<15
EndosulfanOrganochlorine241195594<10
DDTOrganochlorine2351655105<10

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Homogenization extraction Extraction with Acetonitrile + this compound (IS) sample_collection->extraction salting_out Addition of MgSO4 and NaCl extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 d_spe Dispersive SPE Cleanup (PSA, GCB, C18) centrifugation1->d_spe centrifugation2 Centrifugation d_spe->centrifugation2 final_extract Final Extract centrifugation2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization mrm_detection MRM Detection ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification using Internal Standard Calibration peak_integration->quantification reporting Reporting of Results quantification->reporting

References

Application Note: High-Recovery Sample Preparation of Dimethoate-d6 in Environmental Water Samples for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated protocol for the sample preparation of Dimethoate-d6, a common internal standard for the analysis of the organophosphorus insecticide dimethoate, in various environmental water matrices. The described methodology, primarily based on Solid Phase Extraction (SPE), ensures high recovery rates, low limits of detection, and excellent reproducibility, making it suitable for routine environmental monitoring and research applications. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram.

Introduction

Dimethoate is a widely used systemic insecticide and acaricide.[1] Its presence in environmental water bodies due to agricultural runoff is a significant concern, necessitating sensitive and accurate analytical methods for its monitoring. This compound is the deuterated analog of dimethoate and is commonly used as an internal standard in chromatographic methods to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.

The accurate determination of dimethoate in environmental water samples is critically dependent on the efficiency of the sample preparation method. This note describes a validated Solid Phase Extraction (SPE) protocol that effectively isolates and concentrates this compound and, by extension, dimethoate from water samples prior to instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are crucial to maintain the integrity of the analytes.

  • Collection: Collect water samples in clean amber glass bottles to prevent photodegradation.

  • Preservation: Store samples at approximately 4°C and analyze as soon as possible.[2] For wastewater samples, dechlorination by adding sodium thiosulfate and acidification to pH 4 may be necessary.[3]

Solid Phase Extraction (SPE) Protocol

This protocol is optimized for a 500 mL water sample.

Materials:

  • SPE cartridges (e.g., activated charcoal or a universal polymeric reversed-phase sorbent)[2][3][4]

  • SPE vacuum manifold

  • 500 mL water sample

  • This compound spiking solution (concentration will depend on the expected analyte concentration and instrument sensitivity)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetone (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (for salting out, if necessary)[5][6]

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Spiking: Spike the 500 mL water sample with a known amount of this compound solution.

  • Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Condition the activated charcoal cartridge by passing 2.5 mL of DCM, followed by two aliquots of 2.5 mL of methanol, and finally two aliquots of 2.5 mL of deionized water through the cartridge.[2] Ensure the sorbent does not go dry.[2][4]

  • Sample Loading:

    • Transfer the spiked water sample to a reservoir connected to the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the entire sample through the cartridge at a flow rate of approximately 10 mL/min.

  • Drying:

    • After the entire sample has passed through, dry the cartridge by drawing a vacuum for about 15 minutes.[2][4]

    • Further dry the column with a stream of nitrogen at 40°C for approximately 1 hour.[2][4]

  • Elution:

    • Place a collection tube inside the vacuum manifold under the cartridge.

    • Elute the retained analytes by passing three 2.5 mL aliquots of a dichloromethane and methanol mixture (80:20, v/v) through the cartridge.[2][4] For other types of SPE cartridges, elution with ethyl acetate and dichloromethane may be effective.[5]

  • Concentration:

    • Combine the eluted fractions.

    • Concentrate the eluate to approximately 0.3 mL using a rotary evaporator at 30°C.[2]

    • Quantitatively transfer the concentrated extract to a 2 mL vial.

    • Rinse the flask with three 0.3 mL aliquots of acetone and add the rinsings to the vial.[2]

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 30°C.[2]

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 0.25 mL of acetone for GC-MS analysis).[2]

    • The sample is now ready for injection.

Data Presentation

The following tables summarize typical performance data for the analysis of dimethoate in water samples, which is indicative of the expected performance for this compound as an internal standard.

Table 1: Recovery of Dimethoate in Spiked Water Samples

MatrixFortification Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Tap Water0.05106.49.0
Tap Water0.591.99.7
Tap Water5.092.06.2
Surface Water0.05112.18.4
Surface Water0.5103.618.6
Surface Water5.096.36.0

Data adapted from a study on dimethoate analysis.[7]

Table 2: Method Detection and Quantification Limits

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
Dimethoate0.02 - 0.10.076

Data compiled from various sources.[6][8]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sample preparation of this compound in environmental water testing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample_collection 1. Sample Collection (Amber Glass Bottle) preservation 2. Preservation (Store at 4°C) sample_collection->preservation spiking 3. Spiking (Add this compound) preservation->spiking spe_conditioning 4. SPE Cartridge Conditioning (DCM, Methanol, Water) spiking->spe_conditioning sample_loading 5. Sample Loading (500 mL at 10 mL/min) spe_conditioning->sample_loading drying 6. Cartridge Drying (Vacuum and Nitrogen) sample_loading->drying elution 7. Elution (DCM:Methanol 80:20) drying->elution concentration 8. Concentration (Rotary Evaporation & N2 Stream) elution->concentration reconstitution 9. Reconstitution (e.g., Acetone) concentration->reconstitution gc_ms 10. GC-MS or LC-MS Analysis reconstitution->gc_ms

Caption: Experimental workflow for this compound sample preparation.

Discussion

The presented SPE protocol provides an effective and reliable method for the extraction and concentration of this compound from environmental water samples. The use of an isotopically labeled internal standard like this compound is crucial for achieving high accuracy and precision in quantitative analysis, as it effectively compensates for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement during instrumental analysis.[9]

The choice of SPE sorbent can be adapted based on the specific water matrix and potential interferences. While activated charcoal has proven effective, other sorbents such as polymeric reversed-phase materials may also yield good results.[3][4] The elution solvent system should be optimized to ensure complete recovery of the analyte from the sorbent.

For more complex matrices, such as wastewater, a clean-up step following elution may be necessary to remove co-extracted interferences.[9] Techniques like dispersive SPE (d-SPE), commonly used in the QuEChERS methodology, could be adapted for this purpose.[10]

Conclusion

This application note provides a detailed and validated protocol for the sample preparation of this compound in environmental water samples. By following the described SPE methodology, researchers can achieve high-quality data suitable for regulatory monitoring and scientific research. The provided workflow and performance data serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

Application Note: High-Throughput Analysis of Dimethoate-d6 in Complex Cannabis Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is an organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for dimethoate in food and agricultural products, including the increasingly complex matrix of cannabis. The analysis of pesticide residues in cannabis is challenging due to the presence of a high concentration of cannabinoids, terpenes, and other matrix components that can interfere with accurate quantification.

This application note provides a detailed protocol for the quantitative analysis of dimethoate in cannabis flower using a robust and reliable method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, dimethoate-d6, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a modified version of the standard QuEChERS method, optimized for the complex cannabis matrix.

Materials:

  • Homogenized cannabis flower

  • Dimethoate and this compound analytical standards

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • 50 mL and 15 mL polypropylene centrifuge tubes

Procedure:

  • Homogenization: Cryogenically grind the cannabis flower sample to a fine, homogenous powder.

  • Weighing: Accurately weigh 2.0 g of the homogenized cannabis sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike the sample with a known concentration of this compound internal standard solution. For recovery studies, spike blank matrix samples with known concentrations of dimethoate standard solution.

  • Hydration: Add 10 mL of LC-MS grade water to the tube and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of the QuEChERS extraction salt packet.

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant (upper layer) to a 2 mL dSPE tube containing PSA, C18, and GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Dimethoate230.0199.015125.025
This compound236.0205.015128.025

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of dimethoate in cannabis using the described protocol. These values are indicative and should be experimentally determined during method validation.

ParameterDimethoateNotes
Linearity (r²) > 0.995Over a concentration range of 1 - 500 ng/mL.
Limit of Detection (LOD) 0.01 µg/gThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 0.03 µg/gThe lowest concentration of the analyte that can be accurately and precisely quantified.[2]
Accuracy (Recovery) 85-115%Determined by spiking blank cannabis matrix at three different concentration levels (e.g., low, medium, and high). For the majority of pesticides, in all three matrices and at all three fortification levels, recovery was 70–120%.[3]
Precision (%RSD) < 15%Intra-day and inter-day precision evaluated at multiple concentration levels. With recoveries ranging from 70% to 120% and within laboratory relative standard deviations below 20%.[2]
Matrix Effect Compensated by this compoundThe use of an isotopically labeled internal standard is crucial to correct for ion suppression or enhancement caused by the complex cannabis matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Homogenization (Cryogenic Grinding of Cannabis Flower) weighing 2. Weighing (2.0 g of Homogenized Sample) homogenization->weighing fortification 3. Fortification (Spike with this compound) weighing->fortification hydration 4. Hydration (Add 10 mL Water, Vortex, Rest 15 min) fortification->hydration extraction 5. Extraction (Add 10 mL ACN & QuEChERS Salts, Vortex 1 min, Centrifuge 5 min) hydration->extraction dspe 6. dSPE Cleanup (Transfer 1 mL Supernatant to dSPE Tube, Vortex 30s, Centrifuge 5 min) extraction->dspe final_extract 7. Final Extract Preparation (Transfer Supernatant to Autosampler Vial) dspe->final_extract lc_msms LC-MS/MS Analysis (C18 Column, ESI+, MRM Mode) final_extract->lc_msms quantification Quantification (Internal Standard Calibration) lc_msms->quantification reporting Reporting (Concentration in µg/g) quantification->reporting

Caption: Experimental workflow for Dimethoate analysis in cannabis.

logical_relationship analyte Dimethoate (Target Analyte) lcmsms LC-MS/MS (Analytical Technique) analyte->lcmsms is This compound (Internal Standard) is->lcmsms result Accurate & Precise Quantification is->result corrects for matrix Cannabis Matrix (Interfering Components) matrix->lcmsms causes matrix effects lcmsms->result

Caption: Logical relationship of analytical components.

metabolic_pathway dimethoate Dimethoate omethoate Omethoate (Dimethoxon - Toxic Metabolite) dimethoate->omethoate Oxidation (P=S to P=O) hydrolysis_products Hydrolysis Products (e.g., Dimethoate Carboxylic Acid) dimethoate->hydrolysis_products Hydrolysis further_degradation Further Degradation Products omethoate->further_degradation hydrolysis_products->further_degradation

Caption: Simplified metabolic pathway of Dimethoate.

References

Application Note: Analysis of Dimethoate in Soil using a Modified QuEChERS Extraction with Dimethoate-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and pesticide residue analysis.

Introduction

Dimethoate is a widely used organophosphate insecticide for controlling pests in agriculture.[1] Its presence and persistence in soil are of significant environmental concern due to potential groundwater contamination and uptake by subsequent crops.[2] Soil, being a highly complex and heterogeneous matrix, presents considerable analytical challenges for pesticide residue determination.[3][4] These challenges include strong analyte-matrix interactions that can lead to poor extraction efficiency and significant matrix effects during instrumental analysis, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[5][6]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a preferred sample preparation technique for multi-residue pesticide analysis in various matrices, including soil.[3][7][8] It involves a streamlined process of solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. To overcome the issues of extraction variability and matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. Dimethoate-d6, a deuterated analog of dimethoate, serves as an ideal internal standard. Since it co-elutes with the native analyte and has nearly identical chemical and physical properties, it can effectively compensate for analyte loss during sample preparation and for signal suppression or enhancement during LC-MS/MS analysis, thereby ensuring high accuracy and precision.

This application note provides a detailed protocol for the extraction and cleanup of dimethoate from soil samples using a modified QuEChERS method with this compound as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Standards: Dimethoate (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: HPLC-grade or pesticide residue-grade acetonitrile and methanol.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate. Pre-packaged salt mixtures corresponding to the EN 15662 method are recommended.[3]

  • d-SPE Sorbents: Primary secondary amine (PSA) and C18. Pre-packaged d-SPE tubes are recommended for convenience and consistency.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample vials.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Dimethoate and this compound in methanol.

  • Intermediate Standard Solution (10 µg/mL): Prepare a working solution of Dimethoate in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Dimethooate-d6 in acetonitrile. This solution will be used to spike samples.

QuEChERS Extraction and Cleanup Protocol

Step 1: Sample Preparation and Hydration

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • For dry soils, add 8 mL of deionized water to the tube to improve the extraction efficiency of polar pesticides and allow it to equilibrate for 30 minutes.[3]

Step 2: Fortification and Extraction

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution. For recovery experiments, also spike with the appropriate amount of Dimethoate standard solution. Vortex briefly.

  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.

Step 3: Liquid-Liquid Partitioning

  • Add the EN 15662 QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate .[3]

  • Immediately cap the tube and shake vigorously for 1 minute . The MgSO₄ absorbs excess water, promoting the partitioning of pesticides into the acetonitrile layer.[9]

  • Centrifuge the tube at ≥4000 RCF for 5 minutes . This will result in a clear separation of the upper acetonitrile layer from the lower aqueous/soil layer.

Step 4: Dispersive SPE (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .

  • Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering matrix components. PSA removes organic acids and polar pigments, while C18 removes non-polar interferences.

  • Centrifuge the tube at ≥4000 RCF for 5 minutes .

Step 5: Final Extract Preparation

  • Carefully transfer the cleaned supernatant into an autosampler vial.

  • The extract is now ready for direct injection into the LC-MS/MS system.

Visual Workflow and Logic Diagrams

QuEChERS_Workflow Figure 1: QuEChERS Workflow for Soil Analysis cluster_extraction Extraction Phase cluster_cleanup d-SPE Cleanup Phase A 1. Weigh 10g Soil B 2. Add Water & Spike with This compound IS A->B C 3. Add 10 mL Acetonitrile B->C D 4. Vortex for 1 min C->D E 5. Add QuEChERS Salts (EN 15662) D->E F 6. Shake for 1 min E->F G 7. Centrifuge at >4000 RCF F->G H 8. Transfer 1 mL of Acetonitrile Extract G->H Take Aliquot I 9. Add to d-SPE Tube (MgSO4, PSA, C18) H->I J 10. Vortex for 1 min I->J K 11. Centrifuge at >4000 RCF J->K L 12. Collect Supernatant for LC-MS/MS K->L

Caption: QuEChERS experimental workflow for Dimethoate analysis in soil.

Internal_Standard_Logic Figure 2: Role of Internal Standard Start Soil Sample Containing Native Dimethoate Spike Spike with Known Amount of this compound (IS) Start->Spike Process QuEChERS Extraction & Cleanup (Analyte & IS experience similar loss) Spike->Process Analysis LC-MS/MS Analysis (Analyte & IS experience similar matrix effects) Process->Analysis Ratio Measure Response Ratio (Dimethoate / this compound) Analysis->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using this compound for accurate quantification.

Data and Results

The use of this compound is crucial for mitigating matrix effects, which can be significant in complex soil matrices. Matrix Effect (ME) can be calculated as: ME (%) = [(Peak area in matrix extract) / (Peak area in solvent) - 1] * 100

A value between -20% and +20% indicates a negligible matrix effect, while values outside this range suggest significant signal suppression or enhancement that necessitates correction using an internal standard.[5]

Illustrative Method Performance

The following table summarizes the typical performance data expected from this method. The validation would be performed by spiking blank soil samples at different concentration levels.

AnalyteFortification Level (µg/kg)Recovery (%)RSD (%) (n=5)LOQ (µg/kg)
Dimethoate 10956.85
100984.5
This compound10 (Spiked)937.1N/A

Note: The data presented are illustrative of typical method performance. Actual results may vary based on soil type and instrumentation. Recovery rates for pesticides in soil using QuEChERS generally fall within the 70-120% range with Relative Standard Deviations (RSDs) below 20%.[3][10]

Conclusion

The described QuEChERS protocol, incorporating a this compound internal standard, provides a robust and reliable method for the determination of dimethoate residues in soil. This approach effectively minimizes the impact of matrix interferences and corrects for procedural losses, leading to high-quality, accurate data suitable for environmental risk assessment and regulatory monitoring. The method is efficient, uses a minimal amount of solvents, and is well-suited for high-throughput laboratory settings.

References

Application Note: Quantification of Omethoate using Dimethoate-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omethoate is a potent organophosphate insecticide and a major metabolite of dimethoate.[1][2] Due to its higher toxicity compared to its parent compound, sensitive and accurate quantification of omethoate residues in various matrices is crucial for food safety and environmental monitoring.[2][3] This application note describes a robust and reliable method for the quantification of omethoate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Dimethoate-d6. The use of an isotopically labeled internal standard is critical for correcting matrix effects and variabilities during sample preparation and injection, thereby ensuring high accuracy and precision.[4][5]

The methodology outlined below is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, followed by LC-MS/MS analysis.[6][7] This approach is suitable for the analysis of omethoate in complex matrices such as fruits, vegetables, and other agricultural products.

Metabolic Pathway

Dimethoate undergoes oxidative desulfuration to form its more toxic metabolite, omethoate. Understanding this metabolic conversion is essential for monitoring the total toxic residue.

Dimethoate Dimethoate Omethoate Omethoate Dimethoate->Omethoate Oxidative Desulfuration

Caption: Metabolic conversion of Dimethoate to Omethoate.

Experimental Protocols

Materials and Reagents
  • Standards: Omethoate (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Sample Matrix: Blank matrix (e.g., organic spinach) for matrix-matched calibration standards and quality controls.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Omethoate and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL):

    • Dilute the primary stock solutions with acetonitrile to prepare an intermediate working solution of omethoate.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with acetonitrile.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking the intermediate standard solution into blank matrix extract. A typical calibration range would be 1, 5, 10, 25, 50, and 100 ng/mL.

    • Spike each calibration standard with the IS working solution to a final concentration of 20 ng/mL.

Sample Preparation (QuEChERS Method)

The following workflow details the sample extraction and cleanup process.

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 10g of sample B 2. Add 10 mL acetonitrile and the Internal Standard (this compound) A->B C 3. Add QuEChERS salts (MgSO4, NaCl) B->C D 4. Shake vigorously for 1 minute C->D E 5. Centrifuge at 4000 rpm for 5 minutes D->E F 6. Take 1 mL of the supernatant (acetonitrile layer) E->F G 7. Add to d-SPE tube (containing PSA, C18, MgSO4) F->G H 8. Vortex for 30 seconds G->H I 9. Centrifuge at 10000 rpm for 2 minutes H->I J 10. Filter the supernatant (0.22 µm) I->J K 11. Transfer to autosampler vial for LC-MS/MS analysis J->K

Caption: Experimental workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for omethoate and this compound need to be optimized. Representative transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omethoate 214.0125.0 (Quantifier)15
214.079.0 (Qualifier)25
This compound 236.1125.015

Quantitative Data

The following tables present representative data for the quantification of omethoate using this compound as an internal standard. This data is illustrative of typical method performance.

Table 1: Calibration Curve and Linearity
Concentration (ng/mL)Omethoate Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
11,52075,1000.020
57,65074,9500.102
1015,10075,5000.200
2538,20076,0000.503
5074,80075,2000.995
100150,50075,8001.985
Linearity (R²) \multicolumn{3}{c}{0.9995 }
Table 2: Method Detection and Quantification Limits
ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0
Table 3: Accuracy and Precision
Spiking Level (ng/mL)Mean Recovery (%)RSD (%) (n=6)
Low QC (3 ng/mL) 98.54.2
Mid QC (30 ng/mL) 101.23.5
High QC (80 ng/mL) 99.82.8

Principle of Internal Standard Quantification

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate quantification in mass spectrometry.

cluster_process Analytical Process cluster_quantification Quantification Logic A Sample with unknown amount of Omethoate B Add a known amount of this compound (Internal Standard) A->B C Sample Preparation (Extraction & Cleanup) B->C D LC-MS/MS Analysis C->D E Measure signal intensities of both Omethoate and this compound D->E F Calculate the ratio of the signal intensities (Omethoate / this compound) E->F G Compare this ratio to a calibration curve to determine the concentration of Omethoate F->G H Rationale: Any loss or variation during sample prep and analysis affects both the analyte and the internal standard equally, thus the ratio remains constant and accurate. G->H

Caption: Principle of quantification using an internal standard.

Conclusion

The method described in this application note provides a reliable and accurate means for quantifying omethoate in complex matrices. The use of this compound as an internal standard effectively compensates for matrix effects and procedural variations, leading to high-quality data that meets the stringent requirements of regulatory bodies and research applications. The combination of QuEChERS sample preparation and LC-MS/MS analysis offers a sensitive, selective, and efficient workflow for the determination of this important pesticide metabolite.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Dimethoate Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the quantification of the organophosphate insecticide dimethoate in environmental and biological matrices. The method incorporates Dimethoate-d6 as an internal standard to ensure high accuracy and correct for potential matrix effects and variability during sample preparation and analysis. The described workflow is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dimethoate is a widely used systemic insecticide and acaricide. Its presence in environmental samples and food commodities necessitates sensitive and reliable analytical methods for monitoring and risk assessment. Solid-phase extraction is a critical sample preparation technique that offers concentration and purification of analytes from complex matrices, leading to improved analytical performance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior throughout the extraction and analysis process, thereby improving precision and accuracy.

Experimental Protocol

This protocol provides a generalized procedure that can be adapted for various sample matrices such as water, soil, and biological fluids.

1. Materials and Reagents

  • Dimethoate standard

  • This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[1]

  • SPE Cartridges: Oasis HLB (200 mg, 6 mL) or equivalent[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Preparation

  • Water Samples:

    • Acidify the water sample (e.g., 500 mL) to a pH below 4 with an appropriate acid.

    • Add a known concentration of this compound internal standard to the sample.

    • Mix thoroughly.

  • Soil/Solid Samples:

    • Homogenize 10 g of the soil sample.

    • Add a known amount of this compound internal standard.

    • Extract the sample with 20 mL of a suitable solvent mixture (e.g., acetonitrile/water).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[3]

    • Collect the supernatant for SPE.

  • Biological Samples (Urine/Blood):

    • Take a small volume of the sample (e.g., 0.1 mL).[4]

    • Add the this compound internal standard.

    • For blood samples, a protein precipitation step with acetonitrile may be necessary. Centrifuge and collect the supernatant.

3. Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning:

    • Pass 6 mL of methanol/acetonitrile (50/50, v/v) through the SPE cartridge.[2]

    • Follow with 6 mL of deionized water. Ensure the sorbent bed does not go dry.[2][5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[2]

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 15-20 minutes.[5]

  • Elution:

    • Elute the analytes (dimethoate and this compound) with 6 mL of methanol/acetonitrile (50/50, v/v) at a flow rate of 2 mL/min.[2] Alternatively, a mixture of Dichloromethane and Methanol (80:20, v/v) can be used.[5]

4. Eluate Processing

  • Collect the eluate in a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[5]

  • Reconstitute the residue in a suitable volume (e.g., 0.25 - 1 mL) of the initial mobile phase for LC-MS/MS or a suitable solvent like acetone for GC-MS analysis.[5]

5. Instrumental Analysis

  • Analyze the reconstituted sample using a validated GC-MS or LC-MS/MS method.

  • Quantification is performed by calculating the peak area ratio of dimethoate to the this compound internal standard against a calibration curve.[6]

Quantitative Data Summary

The following table summarizes typical performance data for dimethoate analysis using SPE and other relevant extraction techniques. The use of an internal standard like this compound is crucial for achieving high accuracy and precision.

ParameterMatrixMethodRecovery (%)LODLOQLinear RangeReference
RecoveryWater & SoilSPE-MEKC82 - 92-3 ng/mL-[2]
RecoveryFruits & VegetablesQuEChERS70 - 120---[7]
RecoveryUrineSPME-GC/MS1.24 (absolute)50 ng/mL100 ng/mLLOQ - 40 µg/mL[4]
RecoveryBloodSPME-GC/MS0.50 (absolute)200 ng/mL500 ng/mLLOQ - 50 µg/mL[4]
RecoveryBrinjalQuEChERS-LC-MS/MS85.6 - 105.70.003 mg/kg0.01 mg/kg0.005 - 0.5 mg/kg[3]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Sample 1. Sample Collection (Water, Soil, etc.) Spike 2. Add this compound Internal Standard Sample->Spike Pretreat 3. Pre-treatment (e.g., Extraction, Centrifugation) Spike->Pretreat Condition 4. Cartridge Conditioning (Methanol/Acetonitrile, Water) Load 5. Sample Loading Pretreat->Load Condition->Load Wash 6. Cartridge Washing (Deionized Water) Load->Wash Elute 7. Analyte Elution (Methanol/Acetonitrile) Wash->Elute Evaporate 8. Evaporation to Dryness Elute->Evaporate Reconstitute 9. Reconstitution Evaporate->Reconstitute Analysis 10. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Dimethoate Analysis using SPE.

Conclusion

This application note provides a detailed and adaptable solid-phase extraction protocol for the analysis of dimethoate in various matrices. The incorporation of this compound as an internal standard is a critical step that significantly enhances the reliability and accuracy of the quantitative results. The presented workflow, combined with modern analytical instrumentation, offers a sensitive and robust method for researchers and scientists in environmental monitoring and food safety.

References

Application Note: High-Resolution Mass Spectrometry for the Quantification of Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethoate-d6 is the deuterated analog of dimethoate, a widely used organophosphate insecticide. Due to its isotopic labeling, this compound serves as an excellent internal standard for the accurate quantification of dimethoate in various complex matrices, including environmental and biological samples.[1][2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled selectivity and sensitivity for the analysis of pesticide residues. This application note provides a detailed protocol for the determination of this compound using LC-HRMS, which is essential for researchers, scientists, and professionals in drug development and food safety.

Principle

This method utilizes liquid chromatography to separate this compound from the sample matrix. The eluent is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, for detection and quantification. The high resolving power of these instruments allows for the accurate mass measurement of the target analyte, providing a high degree of confidence in its identification and differentiation from isobaric interferences. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision of the analytical results.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for the extraction of pesticide residues from a variety of food and environmental matrices.[1][3]

  • Materials:

    • Homogenized sample (e.g., fruit, vegetable, soil)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB) - use with caution as it may adsorb planar pesticides

    • 50 mL and 15 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample has low water content) and vortex to mix.

    • Spike the sample with an appropriate amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and MgSO₄ for cleanup.

    • Vortex for 30 seconds and then centrifuge for 5 minutes.

    • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-HRMS analysis.

2. Liquid Chromatography (LC) Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 10 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. An example gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

3. High-Resolution Mass Spectrometry (HRMS) Method

  • Instrumentation: A high-resolution mass spectrometer such as a Q Exactive™ (Orbitrap) or a Q-TOF instrument.[4][5]

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320 °C

  • Sheath Gas Flow Rate: 35 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or Parallel Reaction Monitoring (PRM).

  • Full Scan Resolution: 70,000 FWHM

  • MS/MS Resolution: 17,500 FWHM

  • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40 eV.

  • Accurate Mass Measurement: The instrument should be calibrated to achieve a mass accuracy of < 5 ppm.

Data Presentation

The following table summarizes typical quantitative data for the analysis of dimethoate using isotopically labeled internal standards.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.002 - 0.01 mg/kgVegetables[6][7]
2.3 µg/mLCucumber[8]
Limit of Quantification (LOQ) 0.005 µg/gCurry Leaf[9]
7.7 µg/mLCucumber[8]
50 µg/kg-[10]
Recovery 82.25 - 112.97%Curry Leaf[9]
78.5 - 87.9%Cucumber[8]
80 - 120%-[10]
Linearity (R²) > 0.99Beet Matrix[5]
> 0.98-[10]
Intraday Reproducibility (RSD) 2-3%Vegetables[6]
Interday Reproducibility (RSD) < 10%-[10]
5%Vegetables[6]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with this compound sample->spike extract Add Acetonitrile & Salts spike->extract vortex1 Vortex extract->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup vortex2 Vortex cleanup->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lc LC Separation (C18 Column) filter->lc Inject hrms HRMS Detection (Orbitrap/Q-TOF) lc->hrms mass_extraction Accurate Mass Extraction hrms->mass_extraction peak_integration Peak Integration mass_extraction->peak_integration quantification Quantification using Internal Standard peak_integration->quantification report Final Report quantification->report logical_relationship cluster_process Analytical Process cluster_quant Quantification analyte Dimethoate (Analyte) extraction Extraction & Cleanup analyte->extraction is This compound (Internal Standard) is->extraction sample Sample Matrix sample->extraction analysis LC-HRMS Analysis extraction->analysis ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analysis->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

References

Application Notes and Protocols for Preparing Dimethoate-d6 Calibration Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

Accurate quantification of the organophosphate insecticide Dimethoate in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. To enhance the accuracy and precision of HPLC methods, the use of a stable isotope-labeled internal standard, such as Dimethoate-d6, is highly recommended. This internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2]

These application notes provide a detailed protocol for the preparation of calibration standards of Dimethoate with this compound as an internal standard, intended for use by researchers, scientists, and drug development professionals.

Materials and Reagents

  • Dimethoate (analytical standard)

  • This compound (certified reference material)[3]

  • Acetonitrile (HPLC grade)[3][4][5][6]

  • Methanol (HPLC grade)[4][7]

  • Reagent water (HPLC grade)[4]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.45 µm)[7]

Experimental Protocols

Preparation of Stock Solutions

1. Dimethoate (Analyte) Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Dimethoate analytical standard.

  • Dissolve the weighed standard in a 10 mL volumetric flask using methanol.[4][7]

  • Ensure the standard is completely dissolved by vortexing.

  • Bring the solution to the final volume with methanol and mix thoroughly.

  • Store the stock solution in a tightly sealed, amber glass vial at 2-8°C and protect from light.[5]

2. This compound (Internal Standard) Stock Solution (100 µg/mL):

  • This compound is often commercially available as a certified reference material in acetonitrile at a concentration of 100 µg/mL.[3][6]

  • If starting from a solid standard, accurately weigh 1 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Store the internal standard stock solution under the recommended conditions, typically at 10°C or colder, or refrigerated at 2-8°C and protected from light.[3][5][6]

Preparation of Working Calibration Standards

The principle of the internal standard method is to maintain a constant concentration of the internal standard across all calibration standards and samples, while the analyte concentration varies.[8][9][10]

1. Intermediate Dimethoate Solution (100 µg/mL):

  • Pipette 1 mL of the 1000 µg/mL Dimethoate stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase solvent (e.g., a mixture of acetonitrile and water) and mix well.

2. Intermediate this compound Solution (10 µg/mL):

  • Pipette 1 mL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase solvent and mix well.

3. Final Calibration Standards:

  • Prepare a series of calibration standards by adding a constant volume of the intermediate this compound solution and varying volumes of the intermediate Dimethoate solution to volumetric flasks, as detailed in the table below.

  • Bring each flask to the final volume with the mobile phase solvent.

Data Presentation

Table 1: Preparation of Dimethoate Calibration Standards with this compound Internal Standard

Calibration Standard LevelVolume of Intermediate Dimethoate (100 µg/mL) (µL)Volume of Intermediate this compound (10 µg/mL) (µL)Final Volume (mL)Final Dimethoate Concentration (µg/mL)Final this compound Concentration (µg/mL)
150100100.50.1
2100100101.00.1
3500100105.00.1
410001001010.00.1
525001001025.00.1

Note: The concentration range can be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the HPLC instrument.[7]

Recommended HPLC Method Parameters

The following are general HPLC parameters for Dimethoate analysis and may require optimization for specific instruments and applications.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v).[4][7] Some methods may include a small amount of acetic acid.[9]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[7]

  • Detector: UV detector at a wavelength of 229 nm or 205 nm.[7][9]

  • Column Temperature: 30°C.[7]

Visualization

G stock_analyte Dimethoate Stock (1000 µg/mL in Methanol) inter_analyte Intermediate Dimethoate (100 µg/mL) stock_analyte->inter_analyte stock_is This compound Stock (100 µg/mL in Acetonitrile) inter_is Intermediate this compound (10 µg/mL) stock_is->inter_is cal1 Cal 1 (0.5 µg/mL Dimethoate + 0.1 µg/mL IS) inter_analyte->cal1 cal2 Cal 2 (1.0 µg/mL Dimethoate + 0.1 µg/mL IS) inter_analyte->cal2 cal3 Cal 3 (5.0 µg/mL Dimethoate + 0.1 µg/mL IS) inter_analyte->cal3 cal4 Cal 4 (10.0 µg/mL Dimethoate + 0.1 µg/mL IS) inter_analyte->cal4 cal5 Cal 5 (25.0 µg/mL Dimethoate + 0.1 µg/mL IS) inter_analyte->cal5 inter_is->cal1 inter_is->cal2 inter_is->cal3 inter_is->cal4 inter_is->cal5

Caption: Workflow for preparing HPLC calibration standards.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low recovery of Dimethoate-d6 during sample preparation. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors during sample preparation and analysis. The primary causes include:

  • pH-Dependent Degradation: Dimethoate is unstable in alkaline conditions and can degrade, leading to lower recovery. It is relatively stable in acidic to neutral aqueous solutions (pH 2-7)[1][2].

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement[3][4][5]. This is a common issue in LC-MS/MS analysis[3].

  • Suboptimal Extraction: The choice of extraction solvent and the efficiency of the extraction process itself can significantly impact recovery rates.

  • Inefficient Cleanup: The selection and amount of sorbents used during dispersive solid-phase extraction (dSPE) cleanup are critical. Using inappropriate sorbents or incorrect amounts can lead to the loss of the analyte[6][7].

  • Adsorption: this compound may adsorb to container surfaces or particulate matter in the sample extract.

Q2: At what pH is this compound most stable?

This compound, like its non-deuterated counterpart, is most stable in acidic to neutral aqueous solutions (pH 2-7)[1][2]. Under alkaline conditions (pH > 7), it undergoes rapid hydrolysis[1][8]. For instance, at pH 9, a 50% loss can occur in 12 days[1]. At pH 11, degradation is even more rapid, with about 50-57% degradation in 30 minutes[1].

Q3: How do matrix effects impact the recovery of this compound?

Matrix effects are a significant challenge in LC-MS/MS analysis and can lead to either suppression or enhancement of the analyte signal[4][5]. This phenomenon is caused by co-eluting matrix components that affect the ionization efficiency of this compound in the mass spectrometer's source[3]. The nature and magnitude of matrix effects are dependent on both the analyte and the complexity of the sample matrix[4]. For example, significant ion suppression has been observed in complex matrices like certain vegetables[4].

Q4: Can the choice of extraction solvent affect this compound recovery?

Yes, the choice of extraction solvent is crucial. Acetonitrile is a commonly used and effective solvent for extracting Dimethoate from various matrices, often yielding satisfactory recoveries[3][9]. While ethyl acetate can also be used, it may lead to less clean extracts and lower recoveries for Dimethoate and related compounds[10]. The efficiency of different organic solvents can vary, and optimization is often necessary for a specific matrix[11][12].

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.

Problem: Low Recovery of this compound

Below is a troubleshooting workflow to identify and address the potential causes of low recovery.

Troubleshooting_Workflow start Start: Low this compound Recovery check_pH 1. Verify pH of Extraction & Final Extract start->check_pH adjust_pH Adjust to pH < 7 with Acid check_pH->adjust_pH pH > 7? check_extraction 2. Evaluate Extraction Procedure check_pH->check_extraction pH is optimal adjust_pH->check_extraction pH Adjusted optimize_solvent Optimize Extraction Solvent (e.g., Acetonitrile) check_extraction->optimize_solvent Recovery still low? check_cleanup 3. Assess dSPE Cleanup Step check_extraction->check_cleanup Procedure is optimal optimize_solvent->check_cleanup Solvent Optimized optimize_sorbents Optimize Sorbent Type & Amount (PSA, C18, GCB) check_cleanup->optimize_sorbents Recovery still low? investigate_matrix 4. Investigate Matrix Effects check_cleanup->investigate_matrix Cleanup is optimal optimize_sorbents->investigate_matrix Sorbents Optimized matrix_matched Prepare Matrix-Matched Standards investigate_matrix->matrix_matched Suspect Matrix Effects? end Resolution: Improved Recovery investigate_matrix->end No significant matrix effects matrix_matched->end

Caption: A troubleshooting flowchart for low this compound recovery.

Step 1: Verify pH of Extraction and Final Extract

Question: Is the pH of my sample extract alkaline?

Answer: this compound is susceptible to degradation in alkaline conditions. Use a pH meter or pH paper to check the pH of your sample homogenate and the final extract. If the pH is above 7, this is a likely cause of low recovery.

Solution:

  • Acidify the extraction solvent or the sample homogenate to a pH below 7. The use of buffered QuEChERS methods, such as the acetate-buffered (AOAC) or citrate-buffered (EN) versions, can help maintain an appropriate pH[10].

pH Dimethoate Stability Reference
2-7Relatively Stable[1][2]
950% loss in 12 days[1]
1150-57% degradation in 0.5 hours[1]

Table 1. pH-dependent stability of Dimethoate.

Step 2: Evaluate the Extraction Procedure

Question: Is my extraction procedure efficient for this compound?

Answer: The choice of extraction solvent and the physical extraction process are critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis and generally provides good recoveries for Dimethoate[3][7][10].

Solution:

  • Solvent Selection: If not already in use, switch to acetonitrile as the extraction solvent, as it has been shown to provide good recoveries for Dimethoate[3][9].

  • Homogenization: Ensure thorough homogenization of the sample with the solvent to facilitate efficient extraction.

  • Salting Out: Use appropriate salting-out agents (e.g., anhydrous magnesium sulfate and sodium chloride) to induce phase separation and drive the analyte into the organic layer.

Step 3: Assess the dSPE Cleanup Step

Question: Could the cleanup step be causing the loss of this compound?

Answer: Yes, the type and amount of sorbent used in dispersive solid-phase extraction (dSPE) can significantly impact recovery. While sorbents are necessary to remove matrix interferences, they can also retain the analyte of interest.

Solution:

  • Sorbent Selection: The most common sorbents are Primary Secondary Amine (PSA), graphitized carbon black (GCB), and C18.

    • PSA is used to remove organic acids, sugars, and fatty acids.

    • GCB is effective at removing pigments and sterols, but it can also retain planar pesticides.

    • C18 is used to remove non-polar interferences like fats.

  • Optimize Sorbent Amount: Using excessive amounts of sorbent can lead to analyte loss. It is important to optimize the amount of each sorbent for your specific matrix. A recent study on brinjal optimized the amounts to 50 mg of PSA, 5 mg of GCB, and 3 mg of C18 for good recovery of Dimethoate[6].

Sorbent Typical Use Potential Issue with this compound
PSA Removal of polar matrix componentsGenerally provides good recovery.
GCB Pigment and sterol removalCan potentially retain Dimethoate if used in excess.
C18 Fat removalGenerally compatible with Dimethoate recovery.

Table 2. Common dSPE Sorbents and their considerations for this compound analysis.

Step 4: Investigate Matrix Effects

Question: How can I determine if matrix effects are the cause of my low recovery?

Answer: Matrix effects can be evaluated by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. A lower response in the matrix extract indicates signal suppression.

Solution:

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement[5].

  • Dilution: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.

  • Instrument Optimization: Optimize the mass spectrometer source parameters to improve ionization efficiency and reduce susceptibility to matrix effects.

Experimental Protocols

Generic QuEChERS Protocol for this compound Extraction

This protocol is a starting point and may require optimization for specific matrices.

QuEChERS_Protocol start 1. Sample Homogenization add_solvent 2. Add Acetonitrile & Internal Standard (this compound) start->add_solvent shake 3. Shake Vigorously add_solvent->shake add_salts 4. Add QuEChERS Salts (MgSO4, NaCl, Buffers) shake->add_salts shake_centrifuge 5. Shake & Centrifuge add_salts->shake_centrifuge dSPE 6. Transfer Supernatant to dSPE Tube (PSA, C18, GCB) shake_centrifuge->dSPE vortex_centrifuge 7. Vortex & Centrifuge dSPE->vortex_centrifuge analysis 8. Analyze Supernatant by LC-MS/MS vortex_centrifuge->analysis

References

Optimizing LC-MS/MS source parameters for Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source parameters for the analysis of Dimethoate-d6.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal for this compound. What are the common causes?

A1: A complete lack of signal can stem from several issues ranging from instrument setup to sample preparation.

  • Instrument Settings: Verify that the mass spectrometer is set to the correct ionization mode and polarity for this compound. Electrospray ionization (ESI) in positive mode is typically used.[1] Ensure the correct Multiple Reaction Monitoring (MRM) transitions are being monitored. For this compound, a common transition is m/z 236.1 → 205.0.[2]

  • Source Conditions: Check that the ion source parameters (gas flows, temperatures, voltages) are active and within a reasonable range.[1] Ensure the electrospray needle is correctly positioned and not clogged.

  • Analyte Stability: Confirm the stability of your this compound standard solution. Degradation can lead to a loss of signal.

  • LC Method: Ensure the analyte is eluting from the column within the MS acquisition window. It's helpful to acquire data across the full runtime initially to check for retention time shifts.[1]

Q2: My signal intensity for this compound is very low. How can I improve it?

A2: Low sensitivity is a frequent challenge. Optimization of source parameters is crucial.

  • Source Parameter Optimization: The most critical parameters affecting signal intensity are typically the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[3][4] A systematic optimization of these parameters, one at a time or using a Design of Experiments (DoE) approach, is recommended.[5][6]

  • Mobile Phase Composition: The choice of solvent and additives can significantly impact ionization efficiency. Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts (e.g., phosphate), which can suppress the signal and contaminate the source.[7]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8][9] Using a deuterated internal standard like this compound is specifically intended to compensate for these effects.[10] However, if suppression is severe, improving sample cleanup or chromatographic separation may be necessary.

Q3: I am observing significant background noise or interfering peaks. What can I do?

A3: High background can mask your analyte peak and affect quantitation.

  • Source Contamination: The ion source can become contaminated over time. Regular cleaning of the source components as per the manufacturer's instructions is essential.[11] Common contaminants include plasticizers (e.g., phthalates), slip agents, and components from previous analyses.[12]

  • Solvent Purity: Use high-purity, LC-MS grade solvents and additives to minimize background ions.

  • Sample Matrix: Complex sample matrices can introduce a wide range of interfering compounds.[9] Consider implementing a more rigorous sample preparation or cleanup procedure, such as Solid-Phase Extraction (SPE).[13]

  • MRM Specificity: Ensure your MRM transitions are specific to this compound. While the precursor ion is unique, fragment ions can sometimes be common to other co-eluting compounds.

Q4: My retention time for this compound is shifting between injections. Why is this happening?

A4: Retention time stability is key for reliable identification and quantification.

  • Column Equilibration: Insufficient column equilibration between injections is a common cause of retention time drift. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[1]

  • LC Pump Performance: Inconsistent solvent delivery from the LC pump can lead to shifts. Check for pressure fluctuations and ensure the pump is properly maintained.

  • Column Temperature: Maintaining a stable column temperature is critical. Use a column oven and ensure it is regulating the temperature correctly.[1]

  • Deuterium Isotope Effect: Be aware that deuterated standards can sometimes exhibit a slight shift in chromatographic retention time compared to their non-deuterated counterparts.[14] This is generally small in LC but should be considered.

Quantitative Data Summary

For robust method development, starting with established parameters is recommended. The tables below summarize typical MRM transitions and source parameters for Dimethoate and its deuterated internal standard.

Table 1: Example MRM Transitions for Dimethoate and this compound

CompoundPrecursor Ion ([M+H]+)Product Ion (Quantifier)Collision Energy (V)Product Ion (Qualifier)Collision Energy (V)
Dimethoate229.9125.019170.914
Dimethoate230.0125.0Optimized199.0Optimized
This compound 236.1 205.0 Optimized --

Data compiled from multiple sources.[2][15] Collision energy is instrument-dependent and requires optimization.

Table 2: Typical Starting ESI Source Parameters (Positive Ion Mode)

ParameterValue RangePurpose
Capillary/Sprayer Voltage3000 - 4500 VPromotes the formation of charged droplets.
Nebulizer Gas Pressure30 - 50 psiAids in droplet formation (nebulization).
Drying Gas Flow7 - 12 L/minAssists in solvent evaporation from droplets.
Drying Gas Temperature250 - 350 °CHeats the drying gas to aid desolvation.
Sheath Gas Flow8 - 12 L/minHelps to focus the electrospray plume.
Sheath Gas Temperature300 - 400 °CHeats the sheath gas to aid desolvation.

These are typical starting points. Optimal values are instrument- and method-specific.[5][16][17]

Experimental Protocols

Protocol: Systematic Optimization of ESI Source Parameters

This protocol describes a method for optimizing key source parameters using a combination of infusion and LC flow, which mimics the actual analytical conditions.[4][14]

Objective: To determine the optimal source parameter values (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity for this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in mobile phase).

  • Syringe pump.

  • LC-MS/MS system.

  • Tee-union for mixing flows.

Procedure:

  • Initial Setup:

    • Set up the LC to deliver a constant flow of mobile phase that represents the conditions at which this compound elutes from the column (e.g., 40% Acetonitrile, 60% Water with 5 mM Ammonium Formate).

    • Set the mass spectrometer to monitor the primary MRM transition for this compound (e.g., m/z 236.1 → 205.0).

    • Set all source parameters to the instrument manufacturer's recommended default or starting values.

  • Analyte Infusion:

    • Load a syringe with the this compound standard solution and place it in the syringe pump.

    • Using a tee-union, combine the flow from the LC with the flow from the syringe pump (e.g., LC flow at 0.4 mL/min, syringe flow at 10-20 µL/min) directed into the MS source.[14]

    • Begin the infusion and allow the signal to stabilize.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Capillary Voltage: While monitoring the signal intensity in real-time, begin adjusting the capillary voltage. Increase the voltage in small increments (e.g., 250 V) and record the signal intensity at each step. Plot the intensity versus voltage to find the optimal value that gives the maximum response.

    • Nebulizer Gas: Set the capillary voltage to its optimized value. Now, vary the nebulizer gas pressure/flow in increments, recording the signal intensity at each step to find its optimum.

    • Drying Gas Temperature: With the previous parameters set to their optimal values, vary the drying gas temperature in increments (e.g., 25 °C) to find the value that yields the highest signal.

    • Drying Gas Flow: Finally, optimize the drying gas flow rate in a similar manner.

  • Verification:

    • Set all parameters to their newly determined optimal values.

    • Re-infuse the standard to confirm a stable and significantly enhanced signal compared to the initial default settings.

    • Inject a standard onto the LC column to confirm performance under chromatographic conditions.

Visualizations

The following diagrams illustrate key workflows for method optimization and troubleshooting.

G cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Infusion & Tuning cluster_opt Phase 3: Optimization cluster_verify Phase 4: Verification A Prepare this compound Standard (100 ng/mL) D Combine LC & Syringe Flow via Tee-Union A->D B Setup LC Flow (Mimics Elution Conditions) B->D C Setup MS (MRM Transition, Positive ESI) E Infuse Standard into MS Source C->E D->E F Monitor Signal & Stabilize E->F G Optimize One-by-One: 1. Capillary Voltage 2. Nebulizer Gas 3. Drying Gas Temp 4. Drying Gas Flow F->G H Apply All Optimized Parameters G->H I Confirm Signal Enhancement H->I J Inject on Column to Validate I->J G Start Low or No Signal for this compound CheckMS Check MS Settings? - ESI Positive Mode - Correct MRM Transition Start->CheckMS CheckLC Check LC Elution? - Eluting within window? CheckMS->CheckLC Settings OK ProblemSolved Problem Resolved CheckMS->ProblemSolved Settings Incorrect -> Correct CheckSource Check Source Hardware? - Clogged needle? - Gas flows active? CheckLC->CheckSource Elution OK CheckLC->ProblemSolved Timing Issue -> Adjust Method Optimize Systematically Optimize Source Parameters (Voltage, Gas, Temp) CheckSource->Optimize Hardware OK CleanSource Clean Ion Source CheckSource->CleanSource Hardware Issue -> Fix/Clean ImproveCleanup Improve Sample Cleanup (e.g., SPE) Optimize->ImproveCleanup Signal Still Low (Matrix Effect Suspected) Optimize->ProblemSolved Signal Improved CleanSource->Start ImproveCleanup->ProblemSolved

References

Addressing Dimethoate-d6 instability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Dimethoate-d6 in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the deuterated form of Dimethoate, an organophosphate insecticide. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Dimethoate in various samples.[1] The stability of this compound is crucial because its degradation can lead to inaccurate and unreliable analytical results. As an organophosphate, Dimethoate and its deuterated analog are susceptible to degradation, primarily through hydrolysis.[2][3]

Q2: What are the primary degradation pathways for Dimethoate?

The main degradation pathway for Dimethoate is hydrolysis, which is significantly influenced by pH.[2][3] It is unstable in alkaline solutions.[2] The hydrolysis can lead to the formation of degradation products such as desmethyl dimethoate and omethoate.[2] Omethoate itself is a more potent acetylcholinesterase inhibitor and is considered more toxic than Dimethoate.[1]

Dimethoate_d6 This compound Hydrolysis Hydrolysis (especially in alkaline conditions) Dimethoate_d6->Hydrolysis Desmethyl_Dimethoate_d6 Desmethyl this compound Hydrolysis->Desmethyl_Dimethoate_d6 Major Product Omethoate_d6 Omethoate-d6 Hydrolysis->Omethoate_d6 Minor Product

Caption: Primary Hydrolysis Pathway of this compound.

Q3: How stable is this compound in common organic solvents?

Troubleshooting Guides

Issue 1: Inconsistent or decreasing this compound signal over time.

Possible Cause 1: Degradation due to improper storage.

  • Solution: Ensure that this compound solutions are stored according to the manufacturer's recommendations. This typically involves refrigeration or freezing in tightly sealed containers to minimize exposure to moisture and air.

Possible Cause 2: Presence of contaminants in the solvent.

  • Solution: Use high-purity, LC-MS grade solvents for preparing and diluting this compound standards. Traces of alkaline or acidic impurities can accelerate degradation.

Possible Cause 3: Deuterium-hydrogen exchange.

  • Solution: While less common in aprotic solvents, the presence of water can facilitate deuterium exchange. Use anhydrous solvents whenever possible and minimize the exposure of the solution to atmospheric moisture. Storing under an inert gas like argon or nitrogen can also be beneficial.

Issue 2: Poor reproducibility of analytical results when using this compound as an internal standard.

Possible Cause 1: Inconsistent degradation between samples and standards.

  • Solution: Prepare calibration standards and quality control samples in a matrix that closely matches the study samples. This helps to normalize any matrix-induced degradation. Also, ensure that samples and standards are processed and analyzed under identical conditions and within a similar timeframe.

Possible Cause 2: Analyte-internal standard response variability.

  • Solution: Investigate for potential matrix effects that may be differentially affecting the ionization of Dimethoate and this compound in the mass spectrometer. Diluting the sample extract may help to mitigate these effects.

start Inconsistent this compound Signal check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solvent Assess Solvent Purity and Water Content check_storage->check_solvent [Storage OK] reprepare Prepare Fresh Standard from Stock check_storage->reprepare [Improper Storage] check_matrix Evaluate for Matrix Effects check_solvent->check_matrix [Solvent OK] use_new_solvent Use New, High-Purity Anhydrous Solvent check_solvent->use_new_solvent [Contaminated Solvent] dilute_sample Dilute Sample Extract check_matrix->dilute_sample [Matrix Effects Present] end Consistent Signal check_matrix->end [No Matrix Effects] reprepare->end use_new_solvent->end dilute_sample->end

Caption: Troubleshooting Workflow for Inconsistent this compound Signal.

Data on this compound Stability in Different Solvents

The following tables summarize the stability information for commercially available this compound solutions based on manufacturer-provided data.

Table 1: Stability of this compound in Acetonitrile

ManufacturerConcentrationStorage TemperatureMaximum Shelf Life (unopened)
Supplier A[4]100 µg/mL10 °C or colder36 months
Supplier B[5]100 µg/mL10 °C or colder36 months

Table 2: Stability of this compound in Acetone

ManufacturerConcentrationStorage TemperatureMaximum Shelf Life (unopened)
Supplier C[6]100 µg/mLNot specifiedNot specified

Table 3: Stability of this compound in Methanol

ManufacturerConcentrationStorage TemperatureMaximum Shelf Life (unopened)
Supplier D1000 µg/mL-18°CNot specified

Note: "Not specified" indicates that the information was not available on the product's certificate of analysis or datasheet.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock and Working Solutions

Objective: To provide a standardized procedure for the preparation and storage of this compound solutions to minimize degradation.

Materials:

  • This compound certified reference material

  • LC-MS grade acetonitrile, methanol, or acetone (anhydrous recommended)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated volumetric flasks and pipettes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the this compound neat material to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound and dissolve it in the chosen solvent in a volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Bring the solution to final volume with the solvent.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the same solvent to the desired concentration.

  • Storage:

    • Store all solutions in amber glass vials to protect from light.

    • Before sealing, flush the headspace of the vial with an inert gas.

    • Store stock and working solutions at the recommended temperature, typically ≤ -20°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.

    • Clearly label all vials with the compound name, concentration, solvent, preparation date, and expiry date.

Protocol 2: Assessment of Short-Term Stability of this compound Working Solutions

Objective: To evaluate the stability of freshly prepared this compound working solutions under typical laboratory conditions.

Procedure:

  • Prepare a fresh working solution of this compound in the desired solvent at a known concentration.

  • Analyze the solution by LC-MS/MS immediately after preparation (Time 0).

  • Store the solution under the conditions to be tested (e.g., autosampler at 10°C, benchtop at room temperature).

  • Re-analyze the solution at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Compare the peak area of this compound at each time point to the Time 0 measurement. A significant decrease in peak area (>15%) may indicate instability.

prep Prepare Fresh This compound Working Solution t0 Analyze at Time 0 (LC-MS/MS) prep->t0 store Store under Test Conditions t0->store reanalyze Re-analyze at Regular Intervals store->reanalyze compare Compare Peak Areas to Time 0 reanalyze->compare stable <15% Decrease: Stable compare->stable unstable >15% Decrease: Unstable compare->unstable

Caption: Experimental Workflow for Short-Term Stability Assessment.

References

Minimizing ion suppression for Dimethoate-d6 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Dimethoate-d6 in complex samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal intensity for this compound, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[1][2]

Q2: Why is this compound used as an internal standard if it can also be affected by ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[3] By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be compensated for, leading to more accurate quantification. However, differential matrix effects between the analyte and the SIL internal standard can still occur, leading to analytical errors.[4]

Q3: What are the common sources of matrix components that cause ion suppression for this compound?

A3: In complex samples such as soil, food, and biological fluids, common sources of ion suppression include salts, lipids, proteins, pigments, and other endogenous or exogenous compounds that are co-extracted with this compound.[1] The specific interfering compounds will vary depending on the sample matrix.

Q4: Can switching the ionization mode (e.g., from ESI to APCI) help reduce ion suppression?

A4: Yes, switching the ionization mode can sometimes mitigate ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[2] The choice of ionization technique should be evaluated during method development to determine which provides the best signal-to-noise ratio and minimizes matrix effects for this compound in the specific sample matrix.

Q5: How can I quantify the extent of ion suppression in my samples?

A5: The matrix effect (ME) can be quantified by comparing the signal response of this compound in a post-extraction spiked sample (analyte added to a blank matrix extract) to the response in a neat solvent standard at the same concentration. The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered when analyzing this compound in complex samples and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound signal Severe ion suppression: High concentration of co-eluting matrix components.- Optimize sample preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or a modified QuEChERS protocol. - Dilute the sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components.[7] - Improve chromatographic separation: Modify the LC gradient to better separate this compound from the ion-suppressing region of the chromatogram.
Poor reproducibility of this compound peak area Variable matrix effects: Inconsistent levels of interfering compounds across different samples.- Use a robust sample preparation method: Ensure the chosen method consistently removes matrix components. - Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed.[8][9] - Ensure complete co-elution: Verify that the chromatographic peaks of Dimethoate and this compound completely overlap.
Inaccurate quantification despite using this compound Differential ion suppression: The analyte (Dimethoate) and the internal standard (this compound) are not affected by the matrix to the same extent.- Optimize chromatography: Small differences in retention time between the analyte and internal standard can lead to different degrees of ion suppression. Adjusting the mobile phase or column may be necessary to ensure co-elution.[4] - Evaluate different sample preparation techniques: Some cleanup methods may selectively remove interferences that affect either the analyte or the internal standard more significantly.
Signal drift or decrease over an analytical run Build-up of matrix components in the LC-MS system: Contamination of the ion source or the front of the analytical column.- Implement a divert valve: Divert the flow to waste during the elution of highly concentrated, early-eluting matrix components to prevent them from entering the mass spectrometer. - Regular instrument maintenance: Clean the ion source and replace or back-flush the guard column regularly.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the reported recovery and matrix effect data for Dimethoate using different sample preparation techniques in various complex matrices.

Sample Preparation Method Matrix Analyte Recovery (%) Matrix Effect (%) Reference
QuEChERSCurry LeafDimethoate82.25 - 112.97Not Reported[9]
QuEChERSSoilDimethoate70.5 - 90.3Not Reported[10]
Liquid-Liquid Extraction (LLE)Water (Tap)Dimethoate89 - 112Not Reported[11]
Liquid-Liquid Extraction (LLE)Water (Ground)Dimethoate76 - 98Not Reported[11]
Solid-Phase Extraction (SPE)WaterDimethoateNot ReportedNot Reported[12]
Molecularly Imprinted Polymer SPECucumberDimethoate78.5 - 87.9Not Reported[13]
Solid-Phase Microextraction (SPME)UrineDimethoate1.24Not Reported[14]
Solid-Phase Microextraction (SPME)BloodDimethoate0.50Not Reported[14]

Note: Matrix Effect (ME) is often not explicitly reported as a percentage in all studies. Recovery data provides an indirect indication of the overall method performance, which includes extraction efficiency and matrix effects.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Food Matrices (e.g., Curry Leaf)

This protocol is adapted from a study on the determination of Dimethoate in curry leaf.[9]

  • Sample Homogenization: Weigh 10 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[15]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Biological Fluids (General Protocol)

This is a general protocol that can be adapted for the extraction of Dimethoate from biological fluids like plasma or urine.[2]

  • Sample Pre-treatment: Dilute the sample (e.g., 1:1) with an appropriate buffer to adjust the pH for optimal retention of Dimethoate on the SPE sorbent. Centrifuge to remove particulates.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or polymeric sorbent) with 1-2 column volumes of methanol.

    • Equilibrate the cartridge with 1-2 column volumes of the pre-treatment buffer or water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Dimethoate from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Water Samples

This protocol is based on a method for the determination of pesticides in water.[11]

  • Sample Preparation: Take a 500 mL water sample and adjust the pH to approximately 2.5 with HCl.

  • Extraction:

    • Transfer the water sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Transfer the concentrated extract to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Troubleshooting Troubleshooting Loop Sample Complex Sample (e.g., Soil, Food, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS, LLE, SPE) Homogenization->Extraction Cleanup Cleanup (dSPE, SPE Cartridge) Extraction->Cleanup FinalExtract Final Extract with This compound Cleanup->FinalExtract LC LC Separation FinalExtract->LC MS MS Detection LC->MS Data Data Acquisition & Processing MS->Data Evaluate Evaluate Ion Suppression Data->Evaluate Evaluate->Data Acceptable Results Optimize Optimize Method Evaluate->Optimize If Suppression is High Optimize->Extraction

Caption: Workflow for minimizing ion suppression of this compound.

Caption: Mechanism of ion suppression in the ESI source.

References

Preventing contamination in Dimethoate-d6 trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying contamination during Dimethoate-d6 trace analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: My blank samples show a peak for Dimethoate. What are the potential sources of this contamination?

A1: Contamination in blank samples can originate from several sources throughout the analytical workflow. The most common culprits include:

  • Contaminated Solvents and Reagents: Solvents used for sample preparation and mobile phases can contain trace levels of Dimethoate. Always use high-purity, LC-MS grade solvents.

  • Cross-Contamination from Samples: Inadequate cleaning of labware, autosampler vials, syringes, or the injection port can lead to carryover from previously analyzed high-concentration samples.[1][2]

  • Contaminated Glassware and Plasticware: Glassware and plasticware can adsorb Dimethoate from previous uses or from the laboratory environment. Ensure thorough cleaning procedures are in place.

  • Laboratory Environment: Widespread use of pesticides in the vicinity of the laboratory can lead to airborne contamination.[3][4]

  • Internal Standard (this compound) Impurity: The this compound internal standard itself may contain a small percentage of unlabeled Dimethoate (d0 form). This is often referred to as "light contamination."

Q2: I suspect my this compound internal standard is contaminated with unlabeled Dimethoate. How can I confirm this?

A2: To check for the presence of unlabeled Dimethoate in your this compound standard, you can perform the following test:

  • Prepare a High-Concentration Standard Solution: Prepare a solution containing only the this compound internal standard in a clean solvent at a concentration significantly higher than what you would typically use in your analytical run.

  • Acquire Mass Spectrometry Data: Analyze this solution using your LC-MS/MS method.

  • Monitor for the Unlabeled Analyte: Monitor the mass transition for unlabeled Dimethoate. The presence of a peak at the retention time of Dimethoate indicates contamination in your internal standard. The intensity of this peak relative to the this compound peak can give you a semi-quantitative idea of the level of impurity. For a more precise quantification of isotopic purity, high-resolution mass spectrometry (HR-MS) can be utilized.[5]

Q3: What is an acceptable level of unlabeled Dimethoate (d0) in my this compound internal standard?

A3: While there is no universally mandated maximum limit, it is best practice to use deuterated internal standards with the highest possible isotopic purity, ideally ≥98%.[6] The acceptable level of d0 contamination depends on the required sensitivity of your assay. For trace-level analysis, even a small percentage of unlabeled analyte in the internal standard can lead to a significant background signal and affect the accuracy of your results at the lower limit of quantitation (LLOQ). If significant d0 contamination is detected, it may be necessary to source a new batch of the internal standard or adjust the data processing to account for the contribution of the unlabeled analyte from the internal standard.

Q4: My analyte response is inconsistent across different sample matrices. What could be the cause?

A4: Inconsistent analyte response, particularly suppression or enhancement of the signal, is often due to matrix effects .[7] Matrix effects occur when co-eluting endogenous components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.

To mitigate matrix effects:

  • Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively remove interfering matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard: A high-purity this compound internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.[9]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to mimic the matrix effects seen in the unknown samples.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Q5: How can I prevent cross-contamination between samples in the autosampler?

A5: To prevent carryover in the autosampler, implement the following practices:

  • Optimize Wash Solvents: Use a strong solvent in your needle wash that effectively solubilizes Dimethoate. A mixture of organic solvent and a small amount of acid or base might be more effective than a single solvent.

  • Increase Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the needle wash between injections.

  • Inject Blanks: Inject one or more blank samples after high-concentration samples or standards to ensure that the system is clean before the next injection.

  • Use High-Quality Vials and Caps: Low-quality vials and septa can be a source of contamination.

Quantitative Data Summary

The following table summarizes common sources of contamination and their potential quantitative impact on Dimethoate trace analysis.

Contamination SourcePotential Quantitative ImpactRecommended Action
Unlabeled Dimethoate (d0) in this compound Internal Standard Can lead to a false positive signal in blank samples and a positive bias in the quantification of low-level samples. An isotopic purity of <98% may significantly impact trace analysis.[6]Source this compound with the highest available isotopic purity. Analyze the internal standard alone to assess the level of d0 contamination.
Carryover from High-Concentration Samples Can result in false positives in subsequent blank and low-level samples, leading to inaccurate quantification.Optimize autosampler wash methods. Inject blank samples after high-concentration samples to monitor for carryover.
Contaminated Solvents and Reagents Can introduce a consistent background signal of Dimethoate, raising the limit of detection and affecting accuracy.Use LC-MS grade solvents and high-purity reagents. Test new batches of solvents for background levels of Dimethoate.
Matrix Effects (Ion Suppression/Enhancement) Can cause significant underestimation or overestimation of the true analyte concentration. The effect can vary between different matrices.[7]Utilize a co-eluting stable isotope-labeled internal standard (this compound). Prepare matrix-matched calibration curves. Optimize sample cleanup procedures.

Experimental Protocols

Protocol for Evaluating this compound Internal Standard Purity

Objective: To determine the presence and relative abundance of unlabeled Dimethoate (d0) in a this compound internal standard solution.

Materials:

  • This compound standard

  • LC-MS grade solvent (e.g., acetonitrile)

  • Calibrated pipettes and high-quality volumetric flasks

  • LC-MS/MS system

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • From the stock solution, prepare a working solution of this compound at a concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • Set up an LC-MS/MS method to monitor the mass transitions for both this compound and unlabeled Dimethoate.

    • Inject the 1 µg/mL this compound working solution into the LC-MS/MS system.

    • Acquire data across the expected retention time for Dimethoate.

  • Data Analysis:

    • Integrate the peak area for the this compound mass transition.

    • Integrate the peak area for the unlabeled Dimethoate mass transition at the same retention time.

    • Calculate the approximate percentage of unlabeled Dimethoate using the following formula: % d0 Contamination = (Peak Area of Unlabeled Dimethoate / Peak Area of this compound) * 100%

    • Note: This provides an estimation. For accurate isotopic purity determination, analysis by a certified laboratory using high-resolution mass spectrometry is recommended.[5]

General Protocol for Dimethoate Trace Analysis with Contamination Prevention

Objective: To provide a general workflow for the trace analysis of Dimethoate, incorporating steps to minimize contamination.

1. Sample Preparation (QuEChERS Method - Example for a solid matrix):

  • Pre-analytical Precautions:

    • Thoroughly clean all glassware with a laboratory-grade detergent, followed by rinsing with deionized water and finally with a high-purity solvent (e.g., acetone or acetonitrile).

    • Use disposable plasticware whenever possible to avoid cross-contamination.

    • Wear powder-free nitrile gloves and change them frequently.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • System Suitability: Before running samples, inject a blank and a low-level standard to ensure the system is clean and performing adequately.

  • Injection Sequence:

    • Run a solvent blank at the beginning of the sequence.

    • Analyze calibration standards from the lowest to the highest concentration.

    • Inject a blank after the highest calibration standard to check for carryover.

    • Analyze quality control (QC) samples at low, medium, and high concentrations.

    • Analyze unknown samples.

    • Inject a blank after any sample suspected of having a very high concentration of Dimethoate.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection & Homogenization Spike Spike with This compound IS Sample->Spike Add IS early to correct for losses Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Remove matrix interferences Final_Extract Final Extract Preparation Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Inject into LC-MS/MS MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound trace analysis.

Troubleshooting_Logic decision Dimethoate peak in blank? decision2 Peak present after injecting fresh solvent? decision->decision2 Yes no_contamination Contamination not from systematic background. Consider sporadic sources or matrix effects. decision->no_contamination No issue Contamination Suspected issue->decision Check Blank Sample solution solution solution_carryover Source is likely carryover. - Optimize autosampler wash. - Inject blanks after high samples. decision2->solution_carryover No decision3 Analyzed IS alone. Unlabeled Dimethoate peak? decision2->decision3 Yes solution_is_purity Internal Standard is impure. - Source a new IS batch. - Account for d0 contribution. decision3->solution_is_purity Yes solution_solvent Contamination in solvents/reagents. - Use fresh, high-purity solvents. - Clean glassware thoroughly. decision3->solution_solvent No

Caption: Troubleshooting logic for Dimethoate contamination.

References

Technical Support Center: Optimization of QuEChERS Method for Polar Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of polar pesticides, with a particular focus on the use of labeled standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of polar pesticides using modified QuEChERS or alternative methods.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Recovery of Polar Pesticides The traditional QuEChERS method using acetonitrile for extraction is not efficient for highly polar analytes.- Modify the extraction solvent: Use acidified methanol instead of acetonitrile. The Quick Polar Pesticides (QuPPe) method, developed by the European Union Reference Laboratories, utilizes acidified methanol and is specifically designed for polar pesticides. - Adjust the sample hydration: For low-moisture samples like cereals and dried goods, add water to the sample and allow it to rehydrate before adding the extraction solvent. - Utilize labeled internal standards: Add isotopically labeled internal standards at the beginning of the procedure to compensate for analyte loss during sample preparation.[1][2][3]
Significant Matrix Effects (Signal Suppression or Enhancement) Co-extraction of matrix components (e.g., sugars, pigments, fatty acids) can interfere with the ionization of target analytes in the mass spectrometer.- Optimize the d-SPE cleanup: While traditional QuEChERS uses Primary Secondary Amine (PSA), other sorbents may be more effective for specific matrices. Consider using graphitized carbon black (GCB) for pigment removal, C18 for non-polar interferences, or alternative sorbents like chitosan. Be aware that GCB can retain planar pesticides. - Dilute the final extract: A simple dilution of the extract before injection can significantly reduce matrix effects, assuming the analytical method has sufficient sensitivity. - Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. - Employ labeled internal standards: Isotopically labeled internal standards co-elute with the target analyte and experience similar matrix effects, providing a reliable way to correct for signal variations.[4][5][6][7][8]
Poor Chromatographic Peak Shape or Retention Highly polar pesticides are not well retained on traditional C18 reversed-phase columns.- Use a suitable HPLC column: Employ columns designed for polar compound retention, such as Hydrophilic Interaction Liquid Chromatography (HILIC), mixed-mode chromatography, or porous graphitic carbon (PGC) columns. - Optimize mobile phase conditions: Adjust the mobile phase composition, pH, and additives to improve peak shape and retention.[1][9]
Degradation of pH-Sensitive Pesticides The pH of the extraction and final extract can affect the stability of certain pesticides.- Buffer the extraction: The original QuEChERS method can be modified with acetate or citrate buffering to control the pH. - Acidify the final extract: Adding a small amount of formic acid to the final extract can help stabilize base-sensitive pesticides awaiting LC-MS/MS analysis.[5][10]
Analyte Adsorption to Glassware Highly polar compounds can adsorb to active sites on glass surfaces, leading to losses.- Use plastic vials and tubes: Polypropylene or other suitable plasticware should be used for sample processing and storage to minimize adsorptive losses.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the standard QuEChERS method not suitable for highly polar pesticides?

A1: The standard QuEChERS method was originally developed for the analysis of a broad range of moderately nonpolar to polar pesticides.[2] Highly polar pesticides, such as glyphosate, AMPA, and diquat, have very low octanol-water partition coefficients (Log Kow) and are highly soluble in water.[1] The acetonitrile extraction solvent used in the standard QuEChERS protocol is not polar enough to efficiently extract these compounds from the aqueous phase of the sample.[4] This results in poor recoveries for these analytes.

Q2: What is the QuPPe method and how does it differ from QuEChERS?

A2: The QuPPe (Quick Polar Pesticides) method is a sample preparation technique specifically designed for the analysis of highly polar pesticides in various food matrices.[2] It was developed by the European Union Reference Laboratories (EURL) to address the limitations of the QuEChERS method for these compounds.[8] The primary difference is the use of acidified methanol as the extraction solvent, which provides much better recoveries for highly polar analytes.[11] The QuPPe method also emphasizes the use of isotopically labeled internal standards to correct for matrix effects and analyte losses.[2][8]

Q3: When should I use labeled internal standards and how do they help?

A3: It is highly recommended to use isotopically labeled internal standards (ILIS) whenever they are available, especially when analyzing complex matrices or highly polar compounds. ILIS are added to the sample at the very beginning of the sample preparation process.[2] Because they have nearly identical chemical and physical properties to the target analyte, they experience the same losses during extraction and cleanup, as well as the same degree of ion suppression or enhancement during mass spectrometry analysis.[12] This allows for accurate quantification even with variable recoveries or significant matrix effects.

Q4: What are the best d-SPE sorbents for cleaning up extracts for polar pesticide analysis?

A4: The choice of d-SPE sorbent depends on the matrix and the specific interferences you need to remove.

  • Primary Secondary Amine (PSA): Commonly used to remove fatty acids, sugars, and other polar organic acids.[6][7]

  • C18: Effective for removing non-polar interferences like fats and oils.[6][13]

  • Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll and carotenoids. However, it can also adsorb planar pesticides, so its use should be carefully evaluated.[5][6]

  • Chitosan: Has been shown to be a good alternative sorbent for the cleanup of various pesticide residues.[1][13]

It is often beneficial to use a combination of sorbents to achieve the desired cleanup.

Q5: What are the key considerations for the LC-MS/MS analysis of polar pesticides?

A5: The analysis of polar pesticides by LC-MS/MS presents several challenges:

  • Chromatography: As mentioned, traditional C18 columns provide poor retention. HILIC columns are a popular choice as they are specifically designed for the retention of polar compounds.[1][14] Mixed-mode and porous graphitic carbon columns are also effective alternatives.[1]

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique. Due to the diverse nature of polar pesticides, it is often necessary to acquire data in both positive and negative ionization modes to detect all target analytes.[1]

  • Matrix Effects: Even with cleanup, matrix effects can be significant. The use of labeled internal standards is the most effective way to mitigate this issue.[2]

Experimental Protocols

Modified QuEChERS Method for Polar Pesticides (Illustrative Example)

This protocol is a generalized example and may require further optimization for specific matrices and analytes.

  • Sample Preparation:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add an appropriate amount of water to reach approximately 80% total water content and let it sit for 30 minutes.[3][5]

    • Add the appropriate amount of isotopically labeled internal standard solution.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • Inject the final extract into the LC-MS/MS system.

QuPPe (Quick Polar Pesticides) Method Protocol (General)

This protocol is based on the principles of the QuPPe method and should be optimized for specific applications.[8]

  • Sample Preparation:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add the appropriate amount of isotopically labeled internal standard solution.[2]

  • Extraction:

    • Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).[8]

    • Shake vigorously for 1 minute.[11]

  • Centrifugation and Filtration:

    • Centrifuge at ≥3000 g for 5 minutes.[11]

    • Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial.[11]

  • Analysis:

    • Inject the final extract into the LC-MS/MS system. For complex matrices, a dilution step prior to injection may be necessary to reduce matrix effects.[8]

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample + Labeled Standard Solvent 2. Add Acetonitrile & Salts Sample->Solvent Shake 3. Shake Vigorously Solvent->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Aliquot 5. Take Aliquot of Supernatant Centrifuge1->Aliquot dSPE 6. Add d-SPE Sorbents Aliquot->dSPE Vortex 7. Vortex dSPE->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 FinalExtract 9. Final Extract Centrifuge2->FinalExtract LCMS 10. LC-MS/MS Analysis FinalExtract->LCMS

Caption: Modified QuEChERS workflow for polar pesticide analysis.

QuPPe_Workflow cluster_extraction Extraction cluster_separation Separation & Analysis Sample 1. Homogenized Sample + Labeled Standard Solvent 2. Add Acidified Methanol Sample->Solvent Shake 3. Shake Vigorously Solvent->Shake Centrifuge 4. Centrifuge Shake->Centrifuge Filter 5. Filter Centrifuge->Filter LCMS 6. LC-MS/MS Analysis Filter->LCMS

Caption: Simplified QuPPe workflow for polar pesticide analysis.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards for Precise Organophosphate Analysis: Dimethoate-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of organophosphate pesticides, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, especially in complex matrices encountered in environmental and biological samples. This guide provides a comprehensive comparison of Dimethoate-d6, a deuterated stable isotope-labeled internal standard, with other commonly used internal standards for organophosphate analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, elute at a similar retention time, but be distinguishable by the detector. The use of an appropriate internal standard is particularly crucial in organophosphate analysis due to the complexity of sample matrices and the potential for matrix effects, which can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

This compound: The Gold Standard?

This compound is a deuterated analog of the organophosphate pesticide Dimethoate. The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass-to-charge ratio (m/z) that can be differentiated from the native analyte by a mass spectrometer, while exhibiting nearly identical chemical and physical behavior during extraction, chromatography, and ionization. This structural similarity is the key advantage of using stable isotope-labeled internal standards.

Advantages of this compound and other Deuterated Standards:
  • Superior Correction for Matrix Effects: Deuterated standards co-elute with the target analyte and experience similar matrix-induced signal suppression or enhancement, leading to more accurate correction and improved data quality.[1]

  • Improved Accuracy and Precision: By effectively compensating for variations in sample preparation and instrument performance, deuterated internal standards significantly enhance the accuracy and precision of quantitative results. Studies have shown that the use of deuterated analogues can reduce relative standard deviation (RSD) values from over 50% to under 20% and bring accuracy to within 25% of the true value.[1]

  • High Reliability: The use of stable isotope analogues as internal standards for each metabolite allows for the highest degree of accuracy and precision in organophosphate analysis.[2]

Alternative Internal Standards for Organophosphate Analysis

While deuterated standards like this compound are considered the gold standard, other compounds are also utilized as internal standards in organophosphate analysis, primarily due to cost considerations or the unavailability of a corresponding labeled analog for every analyte.

  • Triphenyl Phosphate (TPP): TPP is a non-deuterated organophosphate compound that is often used as an internal standard.[3][4] It is structurally different from many of the target organophosphate pesticides, which can lead to differences in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of correction.

  • Ethoprophos: Another non-deuterated organophosphate pesticide that can be used as an internal standard. Similar to TPP, its effectiveness is limited by potential differences in chemical and physical properties compared to the analytes of interest.

  • Other Stable Isotope-Labeled Standards: Besides this compound, other deuterated internal standards are available for various organophosphate metabolites, such as DEP-d10, DETP-d10, and DMTP-d6.[5]

Performance Comparison: this compound vs. Other Internal Standards

The following table summarizes the general performance characteristics of this compound and other internal standards based on available literature. Direct comparative studies with extensive quantitative data across a wide range of matrices are limited.

Internal Standard TypeAnalyte SimilarityMatrix Effect CorrectionAccuracy & PrecisionCostKey Considerations
This compound (and other Deuterated Standards) Very High (Isotopologue)ExcellentHighHighConsidered the "gold standard" for its ability to closely mimic the analyte's behavior, providing the most reliable correction.[2][6]
Triphenyl Phosphate (TPP) Moderate (Structurally different)Moderate to GoodGoodLowA common and cost-effective choice, but may not fully compensate for matrix effects for all organophosphates due to structural differences.[3]
Ethoprophos Moderate (Structurally different)Moderate to GoodGoodLowSimilar to TPP, its performance can be analyte and matrix-dependent.
Other Non-Deuterated Organophosphates VariesVariesVariesLowThe choice depends on the specific analytes being targeted. The structural similarity will dictate the effectiveness of the correction.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of organophosphates using internal standards with GC-MS/MS and LC-MS/MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for Organophosphates in Food Matrix

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of the internal standard solution (e.g., this compound).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC):

    • Column: Agilent J&W DB-35ms Ultra Inert (20 m x 0.18 mm x 0.18 µm) or equivalent.[7]

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Start at 60 °C (hold 1 min), ramp to 300 °C at 8 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes and internal standards.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Organophosphate Metabolites in Biological Samples (Urine)

1. Sample Preparation

  • To 200 µL of urine sample, add 50 µL of the internal standard solution (e.g., a mix of deuterated organophosphate metabolite standards).[5]

  • Add 200 µL of water and vortex for 30 seconds.[5]

  • The sample is ready for direct injection into the LC-MS/MS system. For some applications, a protein precipitation step with acetonitrile may be necessary for plasma or serum samples.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC):

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the target analytes. For example, start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer (MS):

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes and internal standards.

    • Source Temperature: 550 °C.

    • IonSpray Voltage: 5500 V.

Visualizing the Workflow and the Principle of Correction

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the fundamental principle of internal standard correction.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Urine) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Spiking Spiking with Internal Standard (e.g., this compound) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup GC_LC Chromatographic Separation (GC or LC) Cleanup->GC_LC MS Mass Spectrometric Detection (MS/MS) GC_LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General analytical workflow for organophosphate analysis using an internal standard.

internal_standard_correction cluster_principle Principle of Internal Standard Correction cluster_explanation Analyte Analyte Signal (Variable due to matrix effects and sample loss) Ratio Ratio (Analyte Signal / IS Signal) (Remains constant) Analyte->Ratio IS Internal Standard Signal (Experiences similar variations) IS->Ratio Concentration Accurate Concentration Ratio->Concentration exp1 The internal standard is added at a known concentration. exp2 Both the analyte and the internal standard are affected by the analytical process. exp3 By measuring the ratio of their signals, the variations are cancelled out.

Caption: The principle of internal standard correction for accurate quantification.

Conclusion

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphates, the selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of the data. While non-deuterated standards like Triphenyl Phosphate offer a cost-effective alternative, the evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound, as the superior choice for achieving the highest levels of accuracy and precision. The ability of deuterated standards to effectively compensate for matrix effects and variations in analytical conditions makes them an indispensable tool for robust and defensible quantitative analysis of organophosphates in challenging sample matrices.

References

The Critical Role of Dimethoate-d6 in Enhancing Accuracy and Precision in Pesticide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Analytical Scientists

In the precise world of pesticide residue analysis, the accuracy and reliability of quantification methods are paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard can be the determining factor between ambiguous and definitive results. This guide provides a comprehensive comparison of pesticide quantification methodologies, focusing on the significant improvements in accuracy and precision achieved through the use of the isotopically labeled internal standard, Dimethoate-d6.

The quantification of pesticides, such as Dimethoate, in complex matrices like food, soil, and biological samples is often hampered by matrix effects. These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry-based analyses, resulting in inaccurate and imprecise measurements. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the target analyte and experiences similar matrix effects, is a widely accepted strategy to compensate for these variations and improve data quality.

Unveiling the Impact of this compound: A Performance Comparison

Experimental data from various studies highlight the dramatic improvement in analytical performance when employing this compound as an internal standard, particularly in challenging matrices. In contrast, methods that do not utilize an isotopically labeled internal standard, or where its use is deemed unnecessary, show satisfactory but potentially less robust results, especially when matrix complexity varies.

A study on the analysis of pesticides in cannabis, a notoriously complex matrix, demonstrated a significant enhancement in data quality with the use of deuterated internal standards, including this compound. When compared to external standard calibration, the use of an isotopically labeled internal standard improved the accuracy of Dimethoate quantification from a potential error of over 60% to within 25%. Similarly, the precision, as measured by the relative standard deviation (RSD), was tightened from over 50% to under 20%.[1]

Conversely, in a study analyzing pesticide residues in soil, the use of this compound was explored but ultimately considered non-essential, as the recovery rates for Dimethoate were found to be satisfactory without internal standard correction.[2] This suggests that for less complex matrices or specific validated methods, the additional cost of a deuterated standard may not always be justified.

To provide a baseline for comparison, a method validation study for Dimethoate in curry leaves was conducted without the use of an isotopically labeled internal standard. The results, while acceptable, underscore the potential for greater variability in the absence of an ideal internal standard to correct for matrix-induced fluctuations.

The following tables summarize the comparative performance data, illustrating the clear advantages of incorporating this compound in analytical protocols for complex samples.

Table 1: Comparison of Accuracy in Dimethoate Quantification

MethodMatrixAccuracy (% Deviation from True Value)
With this compound ISCannabis< 25%[1]
Without IS (External Standard)Cannabis> 60%[1]
Without IS (Validated Method)SoilSatisfactory Recoveries[2]
Without IS (Validated Method)Curry Leaf82.25 - 112.97% Recovery

Table 2: Comparison of Precision in Dimethoate Quantification

MethodMatrixPrecision (Relative Standard Deviation, %)
With this compound ISCannabis< 20%[1]
Without IS (External Standard)Cannabis> 50%[1]
Without IS (Validated Method)Curry Leaf< 15% (Intra-day and Inter-day)[3][4]

Experimental Protocols: A Closer Look at the Methodology

The successful implementation of this compound as an internal standard relies on a robust and well-defined analytical method. The following is a detailed experimental protocol for the quantification of Dimethoate in a complex matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample, quality control, and calibration standard.

  • Hydration (for dry samples): Add a small volume of water to the sample and vortex to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Dimethoate.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Dimethoate and this compound are monitored.

Quantification

The concentration of Dimethoate in the samples is determined by calculating the ratio of the peak area of the Dimethoate to the peak area of the this compound internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The use of the area ratio effectively compensates for any variations in sample preparation, injection volume, and matrix effects.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical relationship behind the use of an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Sample Homogenization Spike Spike with this compound Sample->Spike Add IS Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup Final Final Extract Cleanup->Final LCMS LC-MS/MS Analysis Final->LCMS Inject Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Area Ratio) Data->Quant Logic_Diagram cluster_analyte Target Analyte cluster_is Internal Standard cluster_matrix Matrix Effects cluster_result Result Dimethoate Dimethoate Matrix Ion Suppression/Enhancement Dimethoate->Matrix Accurate_Quant Accurate & Precise Quantification Dimethoate->Accurate_Quant Dimethoate_d6 This compound Dimethoate_d6->Matrix Dimethoate_d6->Accurate_Quant Matrix->Accurate_Quant Compensation by Area Ratio

References

A Comparative Guide to Inter-laboratory Analysis of Dimethoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the detection and quantification of dimethoate, a widely used organophosphate insecticide. The data presented is a synthesis of findings from multiple independent laboratory studies, offering insights into the performance of different analytical techniques. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and the nature of the sample matrix.

Dimethoate's potential risks to human health and the environment necessitate reliable and accurate analytical methods for its monitoring in various matrices, including food and environmental samples.[1] This guide focuses on the prevalent chromatographic techniques employed for dimethoate analysis: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with various detectors, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an analytical method for dimethoate is a critical decision influenced by the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of different methods as reported in various validation studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod DetailsValueReference
Limit of Detection (LOD) HPLC-UV0.11 µg/mL[2]
HPLC-UV21.64 ng/mL[3]
HPLC-UV0.31 µg/L[4]
HPLC-UV2.3 µg/mL
Limit of Quantitation (LOQ) HPLC-UV0.33 µg/mL[2]
HPLC-UV7.7 µg/mL
Linearity (r²) 5-25 µg/mL0.9967[2]
0.010–2.0 µg/mL0.9992
Recovery Spiked Samples78.5% - 87.9%
Spiked drinking water64.3% - 92.1%[4]
Precision (%RSD) Intraday0.171[2]
Interday0.205[2]
Spiked Samples< 4.4%

Table 2: Gas Chromatography (GC) Methods

ParameterMethod DetailsValueReference
Limit of Detection (LOD) GC-ECD0.013 - 0.017 mg/kg[5]
Limit of Quantitation (LOQ) GC-ECD0.022 - 0.079 mg/kg[5]
Linearity (r²) Not Specified0.98 (average)[5]
Recovery Spiked Rice Grain99.71% - 101.84%[5]
Precision (%RSD) Repeatability0.56% - 1.26%[5]
Reproducibility1.14% - 2.19%[5]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod DetailsValueReference
Limit of Detection (LOD) LC-MS/MS0.03 µg/mL[6]
Limit of Quantitation (LOQ) LC-MS/MS0.005 µg/g[7]
Recovery Spiked Olive Oil83.5 ± 0.3%[6]
Spiked Curry Leaf82.25% - 112.97%[7]
Precision (%RSD) Intraday & Interday< 15%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the analysis of dimethoate using the compared techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely adopted method for pesticide residue analysis in food matrices is the QuEChERS protocol.[5][8]

  • Homogenization: A representative sample (e.g., 10-15 g) is thoroughly homogenized.[8]

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. For certain matrices, water is added prior to the solvent.[8] Magnesium sulfate (MgSO₄), sodium chloride (NaCl), and buffering salts (e.g., sodium citrate) are added to induce phase separation and stabilize the analytes.[8] The tube is shaken vigorously and then centrifuged.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a clean centrifuge tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.[5][8] The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected for analysis.[8]

High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: An HPLC system equipped with a UV detector is commonly used.[2]

  • Column: A C18 column is frequently employed for the separation of dimethoate.[2][3]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often in a 60:40 (v/v) ratio.[2][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection is performed at a wavelength where dimethoate exhibits significant absorbance, for instance, 229 nm.[4]

  • Standard Preparation: Stock solutions of dimethoate are prepared in a suitable solvent like methanol, and working standards are made by serial dilution.[2]

Gas Chromatography (GC-ECD)

  • Instrumentation: A Gas Chromatograph coupled with an Electron Capture Detector (GC-ECD) is a sensitive option for halogenated compounds, but can also be used for organophosphates.[5]

  • Extraction: The QuEChERS method is often used for sample preparation.[5]

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.[5]

  • Column and Conditions: Specific GC columns and temperature programs are used to achieve separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[7][9]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Sample Preparation: The QuEChERS protocol is a suitable extraction method.[7]

  • Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with additives like formic acid, is employed.[10]

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for dimethoate residue analysis.

G cluster_0 Sample Reception and Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing and Reporting SampleReception Sample Reception Homogenization Sample Homogenization SampleReception->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC GC GC-ECD/MS Cleanup->GC LCMS LC-MS/MS Cleanup->LCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GC->DataAcquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for dimethoate residue analysis.

This guide highlights that while HPLC-UV offers a cost-effective method for dimethoate analysis, GC and particularly LC-MS/MS provide superior sensitivity and selectivity, making them more suitable for trace-level detection in complex matrices. The choice of method should be guided by the specific analytical requirements and the resources available to the laboratory.

References

A Guide to the Validation of Dimethoate-d6 for Multi-Residue Pesticide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethoate-d6 as an internal standard in multi-residue pesticide screening, evaluating its performance against other common alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their analytical needs.

Introduction

In the realm of multi-residue pesticide analysis, particularly in complex matrices such as food and environmental samples, the use of internal standards is crucial for accurate and reliable quantification. Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can lead to significant analytical errors. Isotopically labeled internal standards, such as this compound, are considered the gold standard for mitigating these effects due to their similar physicochemical properties to the target analyte. This guide delves into the validation of this compound, comparing its performance with other commonly used internal standards.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of multi-residue pesticide analysis. This section compares the performance of this compound with two common non-isotopically labeled alternatives, Triphenyl phosphate (TPP) and Ethoprophos, based on key validation parameters.

Table 1: Comparison of Internal Standard Performance in Multi-Residue Pesticide Analysis

ParameterThis compoundTriphenyl Phosphate (TPP)Ethoprophos
Type Isotope-Labeled Internal Standard (ILIS)Non-Isotope Labeled Internal StandardNon-Isotope Labeled Internal Standard
Analyte Similarity High (structurally identical to dimethoate)Low (different chemical class)Moderate (organophosphate)
Matrix Effect Compensation ExcellentModerate to PoorModerate
Typical Recovery (%) 80-120%70-110%70-110%
**Linearity (R²) **>0.99>0.99>0.99
Limit of Quantification (LOQ) Low ng/g to sub-ng/gng/gng/g
Cost HighLowLow

Note: The performance data presented is a synthesis of typical values reported in various studies and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

A standardized and robust experimental protocol is fundamental for the successful validation and application of any internal standard in multi-residue pesticide screening. The following section details a widely accepted methodology based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

QuEChERS Sample Preparation Protocol for Vegetable Matrices

This protocol outlines the steps for extracting pesticide residues from a vegetable matrix.

  • Sample Homogenization:

    • Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Add the internal standard solution (e.g., this compound at a concentration of 100 ng/mL).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Dimethoate Analysis

The following are typical starting parameters for the analysis of dimethoate and its internal standard, this compound. Optimization may be required based on the specific instrument and column used.

Table 2: Typical LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Dimethoate: e.g., m/z 230 -> 199, 125this compound: e.g., m/z 236 -> 205, 125
Collision Energy Optimized for each transition

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic for using an isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Sample Homogenization (10g vegetable matrix) Extraction 2. Extraction (Acetonitrile + Internal Standard + Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. d-SPE Cleanup (Supernatant + Sorbent) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration Centrifugation2->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for multi-residue pesticide screening.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Internal_Standard Internal Standard Addition Matrix_Effects->Internal_Standard is mitigated by Isotope_Labeled Isotope-Labeled Internal Standard (e.g., this compound) Internal_Standard->Isotope_Labeled is ideally Non_Labeled Non-Isotope Labeled Internal Standard (e.g., TPP, Ethoprophos) Internal_Standard->Non_Labeled can also be Accurate_Quantification Accurate & Precise Quantification Isotope_Labeled->Accurate_Quantification leads to Non_Labeled->Accurate_Quantification can lead to (with limitations)

Caption: Rationale for using isotope-labeled internal standards.

Conclusion

The validation of this compound for multi-residue pesticide screening demonstrates its superiority as an internal standard, primarily due to its ability to effectively compensate for matrix effects. While non-isotopically labeled alternatives like Triphenyl phosphate and Ethoprophos are more cost-effective, their structural dissimilarity to the analyte of interest can lead to less accurate correction for matrix-induced signal variations. For researchers and professionals in drug development and food safety, where the highest level of accuracy and reliability is paramount, the use of this compound is highly recommended. The detailed experimental protocol provided serves as a robust starting point for laboratories looking to implement or validate their multi-residue screening methods.

A Head-to-Head Battle for Accuracy: Dimethoate-d6 Internal Standard vs. External Standard Calibration in Dimethoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of calibration method is paramount. When analyzing the organophosphate insecticide Dimethoate, the use of its deuterated internal standard, Dimethoate-d6, presents a significant advantage over traditional external standard calibration. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for robust and reliable results.

The core challenge in quantifying analytes like Dimethoate, especially in complex matrices such as food or environmental samples, lies in accounting for variations that can occur during sample preparation and instrumental analysis. Matrix effects, where other components in the sample interfere with the analyte's signal, are a primary source of inaccuracy. The choice between an internal standard and an external standard calibration method directly addresses this challenge with markedly different levels of success.

Unveiling the Accuracy Gap: A Quantitative Comparison

The use of a stable isotope-labeled internal standard, such as this compound, is a powerful technique to enhance the accuracy and precision of quantitative analysis. By behaving almost identically to the target analyte (Dimethoate) throughout the entire analytical process, this compound effectively compensates for variations in sample extraction, cleanup, and instrument response.

Experimental data clearly demonstrates the superiority of the internal standard method. In a comparative analysis of Dimethoate in complex matrices, the external standard calibration method exhibited significantly poorer accuracy and precision.

Calibration MethodAccuracy (% Recovery)Relative Standard Deviation (RSD)
External Standard Calibration Can differ by >60%>50%
This compound Internal Standard Calibration Within 25%<20%

This data highlights the significant improvement in both accuracy and precision when utilizing this compound as an internal standard, particularly in the presence of matrix effects.

Experimental Workflows: A Tale of Two Methodologies

The fundamental difference between the two calibration approaches lies in how the calibration curve is constructed and how the sample is prepared.

Calibration_Workflows cluster_External_Standard External Standard Calibration cluster_Internal_Standard Internal Standard (this compound) Calibration ES1 Prepare series of standard solutions (analyte only) ES2 Analyze standards by LC-MS/MS ES1->ES2 ES3 Generate calibration curve (Analyte Response vs. Concentration) ES2->ES3 ES4 Prepare and extract sample ES5 Analyze sample extract by LC-MS/MS ES4->ES5 ES6 Quantify analyte using calibration curve ES5->ES6 IS1 Prepare series of standard solutions (analyte + constant concentration of this compound) IS2 Analyze standards by LC-MS/MS IS1->IS2 IS3 Generate calibration curve (Response Ratio vs. Concentration Ratio) IS2->IS3 IS4 Add constant concentration of this compound to sample IS5 Prepare and extract sample IS4->IS5 IS6 Analyze sample extract by LC-MS/MS IS5->IS6 IS7 Quantify analyte using calibration curve IS6->IS7

Figure 1. A comparison of the experimental workflows for external and internal standard calibration.

Delving into the Details: Experimental Protocols

To ensure reproducibility and clarity, the following sections provide detailed methodologies for sample preparation and analysis using both calibration techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from various food matrices.

Sample Preparation: QuEChERS Method

This protocol is applicable for preparing samples for both external and internal standard calibration. The key difference is the point at which the internal standard is introduced.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking (for Internal Standard Method only): Add a known and constant amount of this compound solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed or subjected to a solvent exchange and concentration step if necessary.

    • For LC-MS/MS analysis, the final extract is typically filtered through a 0.22 µm syringe filter.

Calibration Standard Preparation

External Standard Calibration:

  • Prepare a stock solution of Dimethoate in a suitable solvent (e.g., acetonitrile).

  • Perform serial dilutions of the stock solution to create a series of calibration standards at different known concentrations (e.g., 5, 10, 50, 100, 200 ng/mL).

  • These standards contain only the Dimethoate analyte.

This compound Internal Standard Calibration:

  • Prepare a stock solution of Dimethoate and a separate stock solution of this compound.

  • Create a series of calibration standards by adding varying known concentrations of the Dimethoate stock solution to vials.

  • To each of these vials, add a constant and known concentration of the this compound stock solution. This ensures that every calibration standard and every sample will have the same amount of internal standard.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.

  • Chromatographic Separation: A suitable C18 analytical column is typically used to separate Dimethoate and this compound from other matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the specific precursor and product ion transitions for both Dimethoate and this compound.

  • Quantification:

    • External Standard Method: A calibration curve is generated by plotting the peak area of the Dimethoate standards against their respective concentrations. The concentration of Dimethoate in the sample is then determined by interpolating its peak area on this curve.

    • Internal Standard Method: A calibration curve is constructed by plotting the ratio of the peak area of Dimethoate to the peak area of this compound against the ratio of their concentrations. The concentration of Dimethoate in the sample is calculated from the measured peak area ratio in the sample extract and the calibration curve.

Conclusion: A Clear Verdict for Accuracy

The evidence strongly supports the use of this compound as an internal standard for the accurate and precise quantification of Dimethoate. While external standard calibration is a simpler technique, it is highly susceptible to matrix effects and variations in experimental conditions, leading to potentially significant inaccuracies. For researchers, scientists, and professionals in drug development who require the highest quality data, the adoption of an isotopically labeled internal standard like this compound is a critical step towards achieving reliable and defensible results. The initial investment in the labeled standard and the slightly more complex calibration procedure are far outweighed by the substantial improvements in data accuracy and the confidence in the final reported concentrations.

A Comparative Analysis of HPLC and GC-MS for the Quantification of Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Dimethoate-d6, a deuterated internal standard for the organophosphate pesticide Dimethoate.

This comparison is based on established methodologies and typical performance data, offering a comprehensive overview to aid in method selection and cross-validation. This compound is frequently employed as an internal standard in both LC-MS and GC-MS methods to ensure accuracy and precision in the quantification of Dimethoate.[1][2]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of Dimethoate or similar organophosphate pesticides using HPLC and GC-MS. These values are compiled from various studies to provide a representative comparison.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 85-115%80-120%
Precision (RSD %) < 15%< 20%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducibility and cross-validation. Below are representative protocols for the analysis of Dimethoate, where this compound would be used as an internal standard.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the analysis of Dimethoate in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a typical choice.

  • Mobile Phase: A mixture of acetonitrile and water, often in a 60:40 (v/v) ratio, is a common mobile phase.[3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[4]

  • Detection: UV detection at a wavelength of 220 nm is suitable for Dimethoate.

  • Internal Standard: this compound is added to the sample and calibration standards to correct for variations in sample preparation and injection volume.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently used for sample clean-up, particularly for complex matrices like food and environmental samples.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like Dimethoate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

  • Column: A capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injector: A split/splitless injector is used, often in splitless mode for trace analysis. The injector temperature is typically set to 250°C.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity.

  • Internal Standard: this compound is added to all samples and standards. The quantification of Dimethoate is based on the ratio of the peak area of the analyte to that of the internal standard.

  • Sample Preparation: Similar to HPLC, a QuEChERS extraction or other solid-phase extraction (SPE) methods can be employed for sample preparation.[6]

Methodology Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Spiked Sample Matrix (with Dimethoate & this compound) Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS HPLC_Data HPLC Performance Data (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->HPLC_Data GCMS_Data GC-MS Performance Data (Linearity, Accuracy, Precision, LOD, LOQ) GCMS->GCMS_Data Comparison Comparative Analysis of Validation Parameters HPLC_Data->Comparison GCMS_Data->Comparison

Cross-validation workflow for HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of Dimethoate using this compound as an internal standard. The choice between the two often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

  • HPLC-UV is a robust and widely available technique that provides good performance for routine analysis. It is particularly well-suited for less volatile and thermally labile compounds.

  • GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[7][8] However, it is limited to volatile and thermally stable compounds.

For a comprehensive cross-validation, it is essential to analyze the same set of spiked samples using both methods and compare the resulting quantitative data. The use of a deuterated internal standard like this compound is critical in both methods to compensate for matrix effects and ensure the accuracy and reliability of the results.[1] This comparative approach provides a high degree of confidence in the analytical data and is a fundamental practice in method validation and transfer.

References

Isotopic Labeling vs. Analogue Internal Standards for Dimethoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate pesticide dimethoate, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison between two common internal standard strategies: isotopic labeling and the use of analogue compounds. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable approach for your analytical needs.

The primary challenge in quantifying pesticides like dimethoate in complex matrices such as food and environmental samples is the "matrix effect." Co-eluting endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Internal standards are crucial for correcting these variations. An ideal internal standard mimics the chemical and physical properties of the analyte, co-eluting and experiencing similar matrix effects.

The Gold Standard: Isotopic Labeling

Isotopically labeled internal standards (ILIS), such as deuterated dimethoate (dimethoate-d6), are widely considered the gold standard for quantitative mass spectrometry.[1] In these standards, one or more atoms in the dimethoate molecule are replaced with their heavier stable isotopes (e.g., deuterium for hydrogen). This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[2]

The key advantage of using an isotopically labeled internal standard is its ability to effectively compensate for matrix effects.[3] Because the ILIS and the native analyte co-elute and have the same ionization efficiency, any signal suppression or enhancement caused by the matrix affects both compounds to a similar degree. This results in a consistent analyte-to-internal standard response ratio, leading to more accurate and precise quantification.

The Practical Alternative: Analogue Internal Standards

Analogue internal standards are structurally similar but not identical to the analyte of interest. For dimethoate analysis, a common analogue internal standard is omethoate, its primary metabolite, or another organophosphate pesticide with similar chemical properties.[4][5] Analogue standards are often more readily available and less expensive than their isotopically labeled counterparts.

However, the structural differences, even if minor, can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte.[2] These differences can result in incomplete compensation for matrix effects, potentially compromising the accuracy and precision of the results.

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies, highlighting the performance of isotopic labeling versus no internal standard or, where available, an analogue internal standard in dimethoate analysis.

ParameterWithout Internal StandardWith Isotopic Internal Standard (this compound)Data Source(s)
Accuracy Deviation > 60%< 25%[3]
Precision (RSD) > 50%< 20%[3]
Recovery Variable and Matrix DependentTypically 80-120%[6][7]
Limit of Quantification (LOQ) Matrix DependentGenerally lower and more consistent[6][7]

Table 1: Performance Comparison of Dimethoate Analysis With and Without an Isotopic Internal Standard.

While direct head-to-head comparisons with analogue standards in the same study are limited in the reviewed literature, the data strongly supports the superior performance of isotopic labeling in mitigating matrix effects and improving data quality. For instance, in the analysis of various cannabis matrices, the use of deuterated analogues, including this compound, was shown to be crucial for achieving accurate quantitative results across different complex matrices.[3] Without the isotopic standard, accuracy values differed by more than 60%, and the relative standard deviation (RSD) exceeded 50%.[3] In contrast, employing the isotopic internal standard brought the accuracy deviation to within 25% and the RSD to under 20%.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for dimethoate analysis using an isotopically labeled internal standard with LC-MS/MS.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the isotopically labeled internal standard (e.g., this compound) at a known concentration.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dimethoate: Precursor ion (m/z) 230.0 → Product ions (m/z) 199.0 (quantifier), 125.0 (qualifier).[8]

    • This compound: Precursor ion (m/z) 236.0 → Product ion (m/z) 205.0.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Homogenization IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction QuEChERS Extraction (Acetonitrile + Salts) Cleanup Dispersive SPE Cleanup Extraction->Cleanup IS_Addition->Extraction LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Processing (Analyte/IS Ratio) LC_MS->Data Quantification Accurate Quantification of Dimethoate Data->Quantification

Figure 1. A typical experimental workflow for dimethoate analysis.

logical_relationship Start Need for Dimethoate Quantification IS_Choice Choice of Internal Standard Start->IS_Choice Isotopic Isotopic Labeled IS (e.g., this compound) IS_Choice->Isotopic High Accuracy Required Analogue Analogue IS (e.g., Omethoate) IS_Choice->Analogue Cost/Availability Constraint Isotopic_Adv Advantages: - Excellent matrix effect compensation - High accuracy and precision Isotopic->Isotopic_Adv Isotopic_Disadv Disadvantages: - Higher cost - Limited availability Isotopic->Isotopic_Disadv Analogue_Adv Advantages: - Lower cost - Readily available Analogue->Analogue_Adv Analogue_Disadv Disadvantages: - Incomplete matrix effect compensation - Potential for inaccurate results Analogue->Analogue_Disadv

Figure 2. Decision-making for internal standard selection.

Conclusion

For the highest level of accuracy and precision in dimethoate analysis, especially in complex matrices, the use of an isotopically labeled internal standard such as this compound is strongly recommended. The experimental data unequivocally demonstrates its superiority in compensating for matrix effects, leading to more reliable and defensible results. While analogue internal standards offer a more cost-effective and accessible alternative, researchers must be aware of the potential for compromised data quality due to incomplete matrix effect correction. The choice of internal standard should be guided by the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

The Gold Standard for Dimethoate Analysis: Justification for an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of pesticide residues like dimethoate is paramount. This guide provides a comprehensive comparison of analytical methodologies, demonstrating the clear advantages of employing an isotopically labeled internal standard (ILIS) for dimethoate analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core challenge in quantifying dimethoate in complex matrices such as food, soil, and biological samples lies in the "matrix effect". Co-extracted compounds can interfere with the ionization of dimethoate in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate results. The use of an isotopically labeled internal standard, such as dimethoate-d6, which is chemically identical to the analyte but has a different mass, is the most effective way to compensate for these matrix effects and other sources of variability throughout the analytical workflow.

Mitigating Matrix Effects: A Comparative Overview

The addition of an ILIS at the beginning of the sample preparation process ensures that both the analyte (dimethoate) and the standard experience the same conditions, including any losses during extraction and cleanup, as well as any ionization suppression or enhancement. By measuring the ratio of the analyte to the ILIS, accurate quantification can be achieved, regardless of these variations.

While some studies have explored external standard calibration and standard addition methods, the use of an ILIS consistently provides superior accuracy and precision, especially in diverse and complex matrices.[1] For instance, in the analysis of pesticides in cannabis, a notoriously complex matrix, the use of deuterated analogues as internal standards was shown to resolve issues of quantitative accuracy that arise when comparing results across different sample types.

One study on pesticide analysis in soil noted that while recoveries for dimethoate were satisfactory without ILIS correction in their specific matrix, they highlighted the relevance of using an ILIS for other compounds where matrix effects were more pronounced, underscoring the matrix-dependent nature of these effects.[2] This variability emphasizes the unreliability of methods that do not employ an ILIS when analyzing a wide range of sample types.

Quantitative Data Comparison

The following tables summarize the performance of analytical methods for dimethoate with and without the use of an isotopically labeled internal standard. The data clearly illustrates the improved accuracy (recovery) and precision (RSD) achieved with the isotope dilution technique.

Table 1: Comparison of Recovery and Precision in Dimethoate Analysis

Analytical MethodMatrixAnalyte ConcentrationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
With Isotopically Labeled Internal Standard (this compound) Herbal Tea10 ppb76-92%< 20%[3]
Herbal Tea100 ppb88-92%< 20%[3]
Celery0.01, 0.1, 1 mg/kg83.4 - 92.9%3.7 - 4.5%[4]
Without Isotopically Labeled Internal Standard Celery0.01, 0.1, 1 mg/kg80.4 - 94.6% (omethoate)4.0 - 7.3% (omethoate)[4]
Plant MaterialsNot specified10 - 70%Not specified[1]

Note: The data for celery without an ILIS is for its metabolite omethoate, as the study did not provide a direct comparison for dimethoate itself. The significantly lower and more variable recoveries reported for the analysis of pesticides in plant materials without an ILIS highlight the potential for inaccurate quantification.

Table 2: Linearity and Limits of Quantification (LOQ)

Analytical MethodLinearity (R²)LOQReference
With Isotopically Labeled Internal Standard (this compound) > 0.992Not specified[3]
Without Isotopically Labeled Internal Standard > 0.990.01 mg/kg[4]
0.99670.33 µg[5]

While both approaches can achieve good linearity, the use of an ILIS ensures that this linearity is maintained even in the presence of strong matrix effects, leading to more reliable quantification at low levels.

Experimental Protocols

A robust and widely adopted method for the analysis of dimethoate in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis with isotope dilution.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable). For dry samples, rehydration with a specific volume of water may be necessary.[6]

  • Spiking: Add a known amount of the isotopically labeled internal standard solution (e.g., this compound) to the homogenized sample.[6]

  • Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute.[3]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for dimethoate.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Dimethoate: A common precursor ion is m/z 230.0, with product ions such as m/z 125.0 and 47.0.[7]

      • This compound (ILIS): The precursor ion will be shifted by the mass of the isotopes (e.g., m/z 236.0), and the product ions may also be shifted depending on the location of the labels.

Visualizing the Workflow and Justification

The following diagrams illustrate the experimental workflow and the logical basis for using an isotopically labeled internal standard.

graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

subgraph "cluster_SamplePrep" { label = "Sample Preparation (QuEChERS)"; bgcolor="#FFFFFF"; "Sample_Homogenization" [label="Sample Homogenization"]; "Spiking_ILIS" [label="Spiking with this compound"]; "Extraction_ACN" [label="Extraction with Acetonitrile"]; "Salting_Out" [label="Salting Out (MgSO4, NaCl)"]; "Centrifugation1" [label="Centrifugation"]; "dSPE_Cleanup" [label="d-SPE Cleanup"]; "Centrifugation2" [label="Centrifugation"]; "Final_Extract" [label="Final Extract"];

}

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FFFFFF"; "LC_Separation" [label="LC Separation (C18 Column)"]; "MSMS_Detection" [label="MS/MS Detection (MRM)"]; }

"Final_Extract" -> "LC_Separation" -> "MSMS_Detection"; }

Figure 1. Experimental workflow for dimethoate analysis.

digraph "Justification_for_ILIS" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#34A853", penwidth=1.5];

subgraph "cluster_Problem" { label="Analytical Challenges"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Matrix_Effects" [label="Matrix Effects\n(Ion Suppression/Enhancement)"]; "Variability" [label="Variability in:\n- Sample Preparation\n- Instrument Response"]; }

subgraph "cluster_Solution" { label="Solution"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ILIS" [label="Isotopically Labeled\nInternal Standard (ILIS)\n(e.g., this compound)"]; }

subgraph "cluster_Mechanism" { label="Mechanism of Action"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Co_elution" [label="Analyte and ILIS\nBehave Identically"]; "Ratio_Measurement" [label="Ratio of Analyte to ILIS\nRemains Constant"]; }

subgraph "cluster_Outcome" { label="Outcome"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Accurate_Quantification" [label="Accurate and Precise\nQuantification"]; }

"Matrix_Effects" -> "ILIS" [label="Compensates for"]; "Variability" -> "ILIS" [label="Corrects for"]; "ILIS" -> "Co_elution" [label="Leads to"]; "Co_elution" -> "Ratio_Measurement" [label="Ensures"]; "Ratio_Measurement" -> "Accurate_Quantification" [label="Results in"]; }

Figure 2. Rationale for using an isotopically labeled internal standard.

References

Evaluating Linearity and Range with Dimethoate-d6 Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the organophosphate insecticide Dimethoate, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, especially in complex matrices. Dimethoate-d6, a deuterated analog of Dimethoate, is a commonly employed internal standard. This guide provides a comparative evaluation of this compound in establishing linear calibration curves and defining the analytical range, supported by experimental data and detailed methodologies.

Performance of this compound as an Internal Standard

The primary function of an internal standard is to compensate for variations in sample preparation and instrumental analysis, thereby improving the precision and accuracy of quantification. Isotopically labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior in mass spectrometry, effectively correcting for matrix effects.

A study utilizing a UHPLC-MS/MS system for the analysis of pesticides in complex matrices like cannabis demonstrated the effectiveness of this compound. The method established a wide linear range for Dimethoate from 0.5 to 1000 parts per billion (ppb). The use of this compound as an internal standard was shown to significantly reduce the variability in analytical response between different sample matrices, highlighting its capability to mitigate matrix effects.[1]

Comparison of Analytical Methods for Dimethoate Quantification

Various analytical methods have been developed for the quantification of Dimethoate, each with its own set of performance characteristics. The choice of method and internal standard can significantly impact the linearity, range, and sensitivity of the assay.

Analytical MethodAnalyteInternal StandardLinear RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS DimethoateThis compound0.5 - 1000 ppbNot SpecifiedNot SpecifiedNot Specified[1]
HPLC-UV DimethoateNone5 - 25 µg/mL0.99670.11 µg0.33 µg[2]
Spectrophotometry DimethoateNone28.10 - 196.70 ng/mLNot Specified21.64 ng/mLNot Specified[3]
GC-MS DimethoateEthionLOQ to 40-50 µg/mL0.9923 - 0.999650 ng/mL (urine), 200 ng/mL (blood)100 ng/mL (urine), 500 ng/mL (blood)[4]
GC-MS DimethoatePhosalone10 - 100 ppb> 0.994Not Specified10 ppb[5]

As evidenced in the table, methods employing an internal standard, particularly a deuterated one like this compound, are well-suited for complex sample analysis over a broad concentration range. While other internal standards like Ethion and Phosalone have been used effectively in GC-MS methods, the close structural and chemical similarity of this compound to Dimethoate makes it an ideal choice for minimizing analytical variability in LC-MS/MS applications.

Experimental Protocols

LC-MS/MS Method for Dimethoate Analysis using this compound Internal Standard

This protocol is a representative example for the quantification of Dimethoate in a complex matrix.

1. Sample Preparation:

  • A 0.5 g sample is weighed into a centrifuge tube.

  • A 10 µL aliquot of the this compound internal standard working solution is added.

  • 10.0 mL of a 9:1 (v/v) mixture of methanol and water containing 0.1% glacial acetic acid is added.

  • The sample is agitated for 15 minutes and then centrifuged.

  • 1 mL of the supernatant is transferred to an HPLC vial for analysis.[1]

2. Calibration Standards:

  • Calibration standards are prepared in a blank matrix extract to match the sample matrix as closely as possible.

  • A series of calibration standards are prepared to cover the desired linear range (e.g., 0.5, 5, 25, 100, 250, 500, and 1000 ppb).[1]

  • Each calibration standard is spiked with the same concentration of this compound internal standard as the samples.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: A UHPLC system equipped with a suitable column (e.g., Restek Raptor ARC-18, 2.1x100mm, 2.7μm) is used for separation.[1] The mobile phase typically consists of a gradient of water and methanol with additives like formic acid and ammonium formate to improve ionization.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dimethoate and this compound are monitored for quantification and confirmation.

4. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of Dimethoate to the peak area of this compound against the concentration of the Dimethoate calibration standards.

  • The concentration of Dimethoate in the samples is then determined from this calibration curve.

Workflow for Evaluating Linearity and Range

The following diagram illustrates the typical workflow for establishing and validating the linearity and range of a calibration curve for Dimethoate using this compound as an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_standards Prepare Dimethoate Stock and Working Solutions prep_calibrants Prepare Calibration Standards (e.g., 0.5-1000 ppb) prep_standards->prep_calibrants prep_is Prepare this compound Internal Standard Solution spike_is Spike Internal Standard into Calibrants, QCs, and Samples prep_is->spike_is prep_calibrants->spike_is prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_qc->spike_is inject Inject Samples into LC-MS/MS spike_is->inject acquire_data Acquire Data in MRM Mode inject->acquire_data integrate Integrate Peak Areas of Dimethoate and this compound acquire_data->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio plot_curve Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot_curve regression Perform Linear Regression Analysis plot_curve->regression assess_linearity Assess Linearity (r²) regression->assess_linearity determine_range Determine Linear Range, LOD, and LOQ assess_linearity->determine_range validate_qc Validate with QC Samples determine_range->validate_qc

Experimental workflow for calibration curve evaluation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Dimethoate, particularly in challenging matrices. Its ability to compensate for matrix effects and procedural variability leads to improved accuracy and precision over a wide linear range. When developing and validating analytical methods for Dimethoate, the incorporation of this compound is highly recommended to ensure data of the highest quality for research, safety assessment, and regulatory purposes.

References

Safety Operating Guide

Proper Disposal of Dimethoate-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dimethoate-d6, a deuterated organophosphate insecticide, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information, including detailed procedures for the proper disposal of Dimethooate-d6 waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the following safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Chemical-resistant gloves

  • Safety glasses with side shields or goggles

  • A laboratory coat

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

  • Inhalation: Move to a well-ventilated area. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an absorbent material such as sand, earth, or vermiculite to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place the contained waste into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a detergent and water solution. For larger spills, a 1:1 mixture of household bleach and water can be used, followed by absorption of the cleaning solution.[1]

Quantitative Data: Hydrolysis of Dimethoate

The primary method for the chemical decontamination of this compound is through hydrolysis, which is significantly influenced by pH.

pHHalf-life (at 25°C)Efficacy of Degradation
Acidic104 - 124 daysHighly stable with slow degradation.[2][3]
Neutral-Stable in aqueous solutions.[4]
Alkaline0.89 - 5.7 daysRapidly decomposes.[2][3] At pH 11, approximately 50-57% degrades in 30 minutes, 68% in 1 hour, and 87% in 2 hours.[5]

Experimental Protocol: Alkaline Hydrolysis for this compound Disposal

This protocol details a step-by-step method for the chemical degradation of this compound waste in a laboratory setting using alkaline hydrolysis.

Materials:

  • This compound waste (in a suitable solvent or as a neat compound)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass container for the reaction

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the this compound waste into a suitable glass container. If the waste is in a non-aqueous solvent, it may be necessary to first evaporate the solvent under a gentle stream of nitrogen.

  • Dilution: Dilute the this compound waste with water to a concentration that is safe and manageable for the hydrolysis reaction.

  • Alkalinization: While stirring the solution, slowly add a solution of sodium hydroxide or potassium hydroxide to raise the pH to a level between 9 and 11. Monitor the pH carefully using a pH meter or pH strips.

  • Reaction: Allow the reaction to proceed with continuous stirring for at least 24 hours to ensure complete degradation. The reaction time can be influenced by the concentration of this compound and the specific pH.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized solution, which now contains the degradation products of this compound, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_decon Decontamination cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Transfer Waste to Reaction Vessel B->C Proceed to Fume Hood D Add Water and Stir C->D E Adjust pH to 9-11 with Base D->E F Allow Reaction for 24 hours E->F G Neutralize Solution to pH 6-8 F->G H Collect Treated Waste G->H I Label as Hazardous Waste H->I J Dispose According to Regulations I->J

Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.

Regulatory Compliance

It is imperative to remember that the disposal of all chemical waste, including treated this compound, must comply with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethoate-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Dimethoate-d6, a deuterated organophosphate insecticide. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This compound is classified as a highly toxic substance, acting as a cholinesterase inhibitor, and is toxic if swallowed or in contact with skin.[1][2][3]

Essential Safety Information

Hazard Summary

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Toxicity (Oral) Toxic if swallowed.H301
Acute Toxicity (Dermal) Toxic in contact with skin.H311
Cholinesterase Inhibitor Affects the central nervous system.[4]Not specified
Aquatic Hazard Toxic to aquatic life with long lasting effects.[1][3]H411

Exposure Symptoms

Acute exposure can lead to a range of symptoms, including but not limited to: headache, dizziness, blurred vision, muscle spasms, weakness, vomiting, and diarrhea.[4] Severe exposure can result in respiratory arrest.[4]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling this compound within a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store this compound in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong alkaline compounds and oxidizing agents.[4][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure.

Minimum PPE Requirements:

PPE ComponentSpecification
Gloves Double-gloving is required. Use a chemical-resistant outer glove over a disposable inner glove.
Outer Glove: Butyl rubber or Viton® for extended contact.[6][7]
Inner Glove: Nitrile (minimum 5-mil thickness).[8]
Eye Protection Chemical safety goggles and a face shield are mandatory.
Lab Coat A buttoned, long-sleeved lab coat is required.
Footwear Closed-toe shoes are mandatory.

Glove Selection for Solvents:

This compound is often supplied in solution. The following table provides guidance on glove selection for common solvents.

SolventRecommended Glove Material for Extended Contact
Acetone Butyl rubber.[1] Natural rubber (latex) is also a good option for incidental contact.[5]
Acetonitrile Butyl rubber or Polyvinyl Acetate (PVA).[5] Nitrile gloves offer fair resistance for incidental contact.[5][9]
Handling Procedures
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][10]

  • Weighing: For solid this compound, use a ventilated containment to weigh the substance. Alternatively, use the tare method within a fume hood to prevent inhalation of dust.[4]

  • Aerosol Prevention: Avoid any procedures that may generate aerosols.[4]

  • Hand Washing: Immediately after handling, remove gloves and thoroughly wash hands and arms with soap and water.[11]

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area Proceed when ready weigh Weighing (in containment or using tare method) prep_area->weigh dissolve Dissolving/Diluting weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe emergency_response cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Occurs evacuate Evacuate Area spill->evacuate exposure Personal Exposure remove_clothing Remove Contaminated Clothing exposure->remove_clothing wash Wash Affected Area exposure->wash fresh_air Move to Fresh Air exposure->fresh_air isolate Isolate & Ventilate evacuate->isolate cleanup Absorb & Collect isolate->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill medical Seek Immediate Medical Attention remove_clothing->medical wash->medical fresh_air->medical

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.